Haloxon
Description
Properties
IUPAC Name |
bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3O6P/c1-9-11-3-2-10(8-12(11)22-14(18)13(9)17)23-24(19,20-6-4-15)21-7-5-16/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULDXINYXFTXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046221 | |
| Record name | Haloxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-55-1 | |
| Record name | Haloxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxon [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Haloxon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KXA37068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Early Studies on Haloxon's Anthelmintic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxon, an organophosphorus compound, was the subject of significant research in the mid-20th century for its broad-spectrum anthelmintic properties in livestock. As a cholinesterase inhibitor, its mechanism of action involves inducing spastic paralysis in nematodes, leading to their expulsion from the host. Early in vivo and critical trials demonstrated high efficacy against a range of mature gastrointestinal nematodes in cattle, sheep, and horses, although its effectiveness against larval stages and certain parasite species was variable. This technical guide synthesizes the findings from these foundational studies, presenting quantitative efficacy data, detailing experimental methodologies, and visualizing the drug's mechanism of action and typical trial workflows. This information serves as a valuable reference for understanding the development and initial characterization of an early organophosphate anthelmintic.
Core Mechanism of Action: Cholinesterase Inhibition
This compound is an organophosphate anthelmintic that exerts its effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1][2]
-
Normal Neuromuscular Function: In the nematode neuromuscular junction, the neurotransmitter acetylcholine (ACh) is released to stimulate muscle contraction. AChE rapidly hydrolyzes ACh into acetate and choline, terminating the signal and allowing the muscle to relax.[2]
-
This compound's Interruption: this compound phosphorylates the serine hydroxyl group within the active site of the AChE molecule.[3] This covalent modification inactivates the enzyme.
-
Resulting Paralysis: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of nicotinic ACh receptors on the nematode's muscle cells.[4][5] This causes a state of sustained contraction, or spastic paralysis, rendering the parasite unable to maintain its position in the gastrointestinal tract, and it is subsequently expelled by host peristalsis.[1]
Caption: this compound's mechanism of action via acetylcholinesterase inhibition.
Experimental Protocols from Early Studies
The anthelmintic properties of this compound were primarily evaluated through in vivo controlled trials and critical tests in target host species.
In Vivo Controlled Efficacy Trials
These studies were designed to determine the percentage reduction in worm burdens in treated animals compared to untreated controls under natural infection conditions.
General Protocol:
-
Animal Selection: A cohort of naturally infected animals (e.g., calves, lambs) is selected based on fecal egg counts (FEC).
-
Group Allocation: Animals are randomly allocated to a control group (receiving a placebo or no treatment) and one or more treatment groups.
-
Treatment Administration: this compound is administered at a specified dose (mg/kg body weight). Early studies explored various formulations, including oral drench, medicated feed, and boluses.
-
Post-Treatment Monitoring: Fecal samples are collected at set intervals (e.g., 7 and 14 days post-treatment) to perform FEC reduction tests (FECRT).
-
Necropsy and Worm Burden Count: After a defined period, all animals are euthanized. The gastrointestinal tracts are ligated, removed, and their contents systematically washed and sieved to recover and count the remaining adult and larval nematodes.
-
Efficacy Calculation: The mean worm count of the treated group is compared to the mean worm count of the control group to calculate the percentage efficacy for each parasite species.
Critical Anthelmintic Tests
Critical tests provide a more precise measure of efficacy by accounting for all parasites passed in the feces post-treatment as well as those remaining at necropsy.
General Protocol:
-
Animal Housing: Horses or other target animals are housed in individual pens designed for the total collection of feces.
-
Pre-Treatment Confirmation: Infection is confirmed via pre-treatment FEC.
-
Drug Administration: A single dose of this compound is administered, often via stomach tube, powder gun, or mixed in feed.
-
Fecal Collection: All feces passed by the animal for a period of 5-7 days post-treatment are collected.
-
Parasite Recovery from Feces: The collected feces are meticulously washed and sieved to recover and identify all expelled parasites.
-
Necropsy: At the end of the collection period (e.g., Day 7), the animal is euthanized, and its gastrointestinal tract is examined for any remaining worms.
-
Efficacy Calculation: Efficacy is calculated for each parasite species using the formula: Efficacy (%) = [Worms Expelled / (Worms Expelled + Worms Remaining)] x 100
Caption: Generalized workflows for controlled trials and critical tests.
Summary of Anthelmintic Efficacy
Early studies established this compound as a broad-spectrum nematocide, particularly against adult parasites in the abomasum and small intestine.
Efficacy in Cattle
Controlled trials in calves with naturally acquired gastrointestinal nematodes demonstrated significant reductions in adult worm burdens.
Table 1: Efficacy of this compound Against Adult Nematodes in Calves
| Parasite Species | Efficacy (%) | Dosage (mg/kg) | Administration | Reference |
|---|---|---|---|---|
| Cooperia spp. | >98% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |
| Haemonchus placei | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |
| Ostertagia ostertagi | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |
| Trichostrongylus axei | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |
| Overall Reduction | 93.9 - 98.0% | 48.9 - 53.9 | Feed, Suspension, Bolus | [6] |
Note: Efficacy against immature larvae of Ostertagia and Trichostrongylus was reported to be ineffective in the same study.[6]
Efficacy in Sheep
This compound was shown to be effective against key nematode species in sheep, including arrested larval stages which are often difficult to treat.
Table 2: Efficacy of this compound in Sheep
| Parasite Species | Efficacy | Dosage (mg/kg) | Notes | Reference |
|---|---|---|---|---|
| Haemonchus contortus (arrested larvae, developmental stages, adults) | Significantly reduced burdens | 40 | Controlled trial with natural infection | [7] |
| Gastrointestinal Nematodes | Highly efficacious | Not specified | Effective against abomasal and small intestinal nematodes | [8] |
Note: this compound is reportedly hydrolyzed before reaching the large intestine, making it less effective against parasites residing there, such as Chabertia and Oesophagostomum.[8]
Efficacy in Horses
Critical trials in horses confirmed high efficacy against several important parasites at dose rates between 60 and 87 mg/kg.[9]
Table 3: Efficacy of this compound in Horses from Critical Trials
| Parasite Species | Efficacy (%) | Dosage (mg/kg) | Reference |
|---|---|---|---|
| Strongylus vulgaris | 100% | 60 - 87 | [9] |
| Triodontophorus spp. | 100% | 60 - 87 | [9] |
| Oxyuris equi (adults & immatures) | 100% | Not specified | [9] |
| Parascaris equorum | 100% | Not specified | [9] |
| Strongylus edentatus | Highly effective | 60 - 87 | [9] |
| Strongylus equinus | Highly effective | 60 - 87 | [9] |
| Trichonema spp. (small strongyles) | Variable | 60 - 75 | [9] |
| Anoplocephala (tapeworms) & Bots | Not effective | 60 - 87 |[9] |
Toxicology and Safety Profile
As an organophosphate, the primary toxicological concern with this compound is cholinesterase inhibition in the host.[1][10] However, early studies indicated a notable margin of safety compared to other compounds in its class.
-
Host Cholinesterase Depression: In horses, even high doses were reported to cause only a slight and transient depression of red blood cell cholinesterase, and the characteristic cholinergic symptoms (salivation, lacrimation, etc.) were generally not observed.[9]
-
Delayed Neurotoxicity: A key concern with some organophosphates is a delayed neurotoxicity syndrome. With this compound, gross over-dosage in horses was reported to potentially produce hind leg ataxia 7 to 21 days after administration.[9]
-
Safety in Pregnancy: The drug was reported to be well-tolerated by pregnant mares, with studies showing no ill effects after repeated monthly dosing throughout gestation.[9]
-
Toxicity Variation: As with many compounds, toxicity can vary between species, with specific studies conducted on the effects in poultry.
Conclusion
The early research on this compound established it as a potent and broadly effective anthelmintic for nematodes of primary concern in cattle, sheep, and horses. Its mechanism as a cholinesterase inhibitor was well-understood within the context of organophosphate toxicology.[11] The foundational work, characterized by rigorous controlled trials and critical tests, provided a clear picture of its efficacy spectrum, highlighting its strength against mature strongyles and ascarids while noting its limitations against certain larval stages and large intestinal worms. While newer classes of anthelmintics with different mechanisms of action and safety profiles have since been developed, this body of early research on this compound remains a valuable case study in anthelmintic drug discovery and evaluation for veterinary medicine.
References
- 1. epa.gov [epa.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Small Controlled Trial of the Anthelmintics this compound and Thiabendazole in Sheep [nisc.co.za]
- 7. The anthelmintic efficacy of oxfendazole and this compound against arrested Haemonchus contortus larvae in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Chemical synthesis and purification of Haloxon
An in-depth technical guide on the chemical synthesis and purification of Haloxon, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and detailed visualizations.
Introduction
This compound is an organophosphate compound belonging to the coumarin chemical class. It is primarily known for its use as an anthelmintic agent in veterinary medicine. As a cholinesterase inhibitor, it exerts its effect by disrupting the nervous system of parasites. The synthesis of this compound involves a multi-step process, beginning with the formation of a coumarin core, followed by phosphorylation. This guide details the discrete stages of its synthesis and the subsequent purification methods required to obtain a high-purity product.
Chemical Synthesis of this compound
The synthesis of this compound can be logically divided into three primary stages:
-
Synthesis of the Coumarin Core : Formation of 7-hydroxy-4-methylcoumarin via the Pechmann condensation reaction.
-
Synthesis of the Phosphorylating Agent : Preparation of diethyl phosphorochloridate.
-
Final Condensation Reaction : The coupling of the coumarin core with the phosphorylating agent to yield this compound.
The overall synthetic workflow is illustrated below.
In-Depth Technical Guide to Haloxon: An Anthelmintic Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Haloxon, an organophosphorus anthelmintic primarily used in veterinary medicine. The document details its chemical identity, including its CAS number and molecular structure. The core of this guide focuses on its mechanism of action as an acetylcholinesterase inhibitor, presenting available quantitative data on its biological activity. Furthermore, it outlines detailed experimental protocols for assessing acetylcholinesterase inhibition and visualizes the key signaling pathways associated with its therapeutic action and potential neurotoxicity. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicological studies of organophosphorus compounds.
Chemical and Molecular Identity
This compound is chemically identified as bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 321-55-1 |
| Molecular Formula | C₁₄H₁₄Cl₃O₆P |
| Molecular Weight | 415.59 g/mol |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl |
| InChI Key | KULDXINYXFTXMO-UHFFFAOYSA-N |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of this compound, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperstimulation of the nervous system in susceptible parasites, ultimately causing paralysis and death. The inhibition is achieved through the phosphorylation of a serine residue within the active site of the AChE enzyme, forming a stable, covalent bond that is slow to hydrolyze.
Quantitative Data
| Animal Model | Phenotype | Acute Oral LD50 | 95% Confidence Limits |
| Lambs | EsA- (lacking plasma A esterase) | 763 mg/kg of body weight | 543 to 1,072 mg/kg |
| Lambs | EsA+ (with plasma A esterase) | > 11,392 mg/kg | Not Determined |
Data from Baker et al. (1970). Note: EsA refers to plasma esterases capable of rapidly hydrolyzing this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and inhibition.
Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant source)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M)
-
Acetylthiocholine iodide (ATChI) solution (0.075 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, add:
-
50 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of 0.01 M DTNB
-
10 µL of AChE enzyme solution
-
10 µL of the test compound (this compound) at various concentrations or the solvent control (e.g., DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of 0.075 M ATChI to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Workflow
The following diagram illustrates the general workflow for an in vitro acetylcholinesterase inhibition assay.
Organophosphate-Induced Delayed Neurotoxicity Signaling Pathway
Organophosphate-induced delayed neurotoxicity (OPIDN) is a serious side effect associated with some organophosphorus compounds, including this compound at high doses. The initiation of OPIDN is believed to involve the inhibition of Neuropathy Target Esterase (NTE).
Conclusion
This compound is an effective anthelmintic that functions through the potent inhibition of acetylcholinesterase. This guide provides essential technical information for researchers, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The provided visualizations of the AChE inhibition workflow and the OPIDN signaling pathway offer a clear understanding of its biological interactions. Further research to determine specific kinetic parameters such as IC50 and Ki values for this compound would be beneficial for a more complete toxicological and pharmacological profile.
The Rise and Evolution of Organophosphate Anthelmintics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a significant turning point in veterinary and human medicine with the advent of synthetic anthelmintics. Among these, the organophosphates (OPs) emerged as a powerful, albeit complex, class of compounds that revolutionized the control of parasitic helminths. This technical guide delves into the historical development of organophosphate anthelmintics, their mechanism of action, key compounds, and the experimental methodologies used to evaluate their efficacy and safety.
A Historical Trajectory: From Insecticides to Anthelmintics
The story of organophosphate anthelmintics is intrinsically linked to their initial development as insecticides. The pioneering work of German chemist Gerhard Schrader in the 1930s and 1940s on organophosphorus compounds as potential nerve agents and insecticides laid the foundation for their later therapeutic applications.[1] Following World War II, the agricultural industry widely adopted these compounds for pest control.[1]
It was in the 1950s that the anthelmintic properties of certain organophosphates were recognized, heralding their entry into veterinary medicine.[2] One of the earliest organophosphates to be used as an anthelmintic was trichlorfon , introduced in 1952.[3][4] This was followed by the development and introduction of other key compounds, including dichlorvos , commercially available since 1961, coumaphos , haloxon , naphthalophos , and crufomate .[5][6] These compounds offered a new line of defense against a range of debilitating internal parasites in livestock and companion animals.
Mechanism of Action: The Cholinergic Onslaught
The primary mechanism of action for organophosphate anthelmintics is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses in both the host and the parasite.
By phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates effectively inactivate the enzyme.[7] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. In the parasite, this overstimulation manifests as spastic paralysis, leading to the expulsion of the worm from the host's gastrointestinal tract.[2] The differential sensitivity of parasite and host acetylcholinesterase to inhibition by specific organophosphates provides a degree of selective toxicity, which is a crucial aspect of their therapeutic use.
Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the disruptive effect of organophosphate anthelmintics.
Caption: Inhibition of Acetylcholinesterase by Organophosphates.
Key Organophosphate Anthelmintics: A Comparative Overview
Several organophosphate compounds have been utilized as anthelmintics, each with its own spectrum of activity, efficacy, and toxicity profile. The following tables summarize the available quantitative data for some of the most prominent organophosphate anthelmintics.
Table 1: Comparative Anthelmintic Efficacy of Selected Organophosphates
| Compound | Host Species | Target Parasite | Efficacy (%) | Dosage | Reference |
| Dichlorvos | Swine | Ascaris suum | 100% | 43 mg/kg | [8] |
| Swine | Oesophagostomum dentatum | 100% | 43 mg/kg | [8] | |
| Swine | Trichuris suis | 99.9% | 43 mg/kg | [8] | |
| Trichlorfon | Cattle | Haemonchus placei (ivermectin-resistant) | 99.82% | 48.5 mg/kg | [7][9] |
| Cattle | Cooperia punctata (ivermectin-resistant) | 99.18% | 48.5 mg/kg | [7][9] | |
| Cattle | Cooperia spatulata (ivermectin-resistant) | 99.33% | 48.5 mg/kg | [7][9] | |
| Cattle | Oesophagostomum radiatum | 98.46% | 48.5 mg/kg | [7] | |
| Cattle | Trichuris discolor | 100% | 48.5 mg/kg | [7][9] | |
| Cattle | Ostertagia ostertagi | 84.7% | 50 mg/kg | [10] | |
| Cattle | Nematodirus helvetianus | 100% | 50 mg/kg | [10] | |
| Naphthalophos | Sheep | Haemonchus contortus | >99% | 50 mg/kg | [2] |
| Sheep | Trichostrongylus axei | 99.3% | 50 mg/kg | [2] | |
| Sheep | Teladorsagia circumcincta | 97.8% | 50 mg/kg | [2] | |
| Sheep | Trichostrongylus colubriformis | 99.2% | 50 mg/kg | [2] | |
| Sheep | Cooperia spp. | 90.4% | 50 mg/kg | [2] | |
| Sheep | Oesophagostomum spp. | 93.7% | 50 mg/kg | [2] | |
| Crufomate | Cattle | Cooperia oncophora (mature) | 99% | 17 mg/kg/day for 3 days | [11] |
| Cattle | Cooperia punctata (mature) | 96% | 17 mg/kg/day for 3 days | [11] | |
| Cattle | Cooperia spp. (immature) | 87% | 17 mg/kg/day for 3 days | [11] | |
| Cattle | Ostertagia ostertagi (mature) | 68% | 17 mg/kg/day for 3 days | [11] |
Table 2: Comparative Acute Toxicity of Selected Organophosphate Anthelmintics
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Dichlorvos | Rat | Oral | 56 - 108 | [12][13] |
| Rat | Dermal | 75 - 210 | [12][14] | |
| Mouse | Oral | 61 - 175 | [15] | |
| Rabbit | Oral | 10 - 74 | [12][14] | |
| Rabbit | Dermal | 107 | [15] | |
| Dog | Oral | 100 | [14] | |
| Pig | Oral | 157 | [14] | |
| Trichlorfon | Rat | Oral | 450 - 660 | [16][17] |
| Rat | Dermal | >2000 | [18] | |
| Mouse | Oral | 300 - 860 | [16] | |
| Rabbit | Oral | 160 | [16] | |
| Rabbit | Dermal | >2100 | [19] | |
| Dog | Oral | 400 - 420 | [16] | |
| Coumaphos | Rat | Oral | 13 - 41 | [5] |
| Rat | Dermal | 860 | [5] | |
| Rabbit | Oral | 80 | [20] | |
| Rabbit | Dermal | 500 | [1] | |
| This compound | Sheep (A esterase deficient) | Oral | 763 | [2] |
| Sheep (A esterase present) | Oral | >11,392 | [2] | |
| Crufomate | Rat (male) | Oral | 635 | [21] |
| Rat (female) | Oral | 460 | [21] |
Experimental Protocols for Evaluation
The development and validation of organophosphate anthelmintics relied on a suite of standardized experimental protocols to assess their efficacy and safety.
In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to evaluate the efficacy of an anthelmintic in a herd or flock.
Protocol:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment: Administer the organophosphate anthelmintic to the treated group at the recommended dosage. An untreated control group should be maintained.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.
-
Fecal Egg Counting: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster method.
-
Calculation of Efficacy: Calculate the percentage reduction in the mean EPG of the treated group compared to the control group using the following formula:
% Efficacy = [1 - (Mean EPG of Treated Group Post-treatment / Mean EPG of Control Group Post-treatment)] x 100
A reduction of 95% or greater is generally considered effective.
In Vitro Efficacy Testing: Larval Development Assay (LDA)
In vitro assays provide a more controlled environment for assessing the direct effects of a compound on the parasite. The Larval Development Assay is a common method.
Protocol:
-
Egg Recovery: Recover nematode eggs from the feces of infected animals.
-
Assay Setup: In a 96-well microtiter plate, add a suspension of eggs to each well.
-
Drug Application: Add serial dilutions of the organophosphate anthelmintic to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for approximately 7 days to allow the eggs to hatch and develop into third-stage larvae (L3).
-
Larval Assessment: After incubation, add a killing agent (e.g., Lugol's iodine) to stop larval movement.
-
Counting: Under a microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
-
Data Analysis: Determine the concentration of the drug that inhibits 50% of the larval development to the L3 stage (IC50).
Mechanism of Action Study: Acetylcholinesterase Inhibition Assay (Ellman Method)
This spectrophotometric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified acetylcholinesterase and solutions of the organophosphate inhibitor at various concentrations.
-
Reaction Mixture: In a 96-well plate, add a phosphate buffer (pH 8.0), the acetylcholinesterase solution, and the organophosphate inhibitor solution to each well. Include control wells without the inhibitor.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate and Chromogen Addition: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide, to each well to initiate the reaction.
-
Spectrophotometric Reading: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product that absorbs light at 412 nm.
-
Calculation of Inhibition: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
Logical Workflow of Organophosphate Anthelmintic Development
The development of a new organophosphate anthelmintic followed a logical progression from initial discovery to commercialization. The following diagram illustrates this typical workflow.
Caption: Workflow for Organophosphate Anthelmintic Development.
Conclusion
The development of organophosphate anthelmintics represents a significant chapter in the history of veterinary and human medicine. These compounds provided effective control against a wide range of parasitic helminths for several decades. However, their narrow safety margin and the emergence of resistance have led to a decline in their use in favor of newer, safer drug classes. Despite this, the study of organophosphate anthelmintics has provided invaluable insights into parasite neurobiology and has laid the groundwork for the development of more targeted and sustainable antiparasitic therapies. The experimental protocols and data presented in this guide serve as a technical resource for researchers continuing to explore the vast and complex field of anthelmintic drug discovery.
References
- 1. Comparison of the therapeutic efficacy of five anthelmintics against natural Fasciola hepatica infections in dairy cattle from the Mantaro Valley, Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichlorfon (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]
- 4. Metrifonate (Trichlorfon): a review of the pharmacology, pharmacokinetics and clinical experience with a new acetylcholinesterase inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. oral ld50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro larval assays for anthelmintic resistance in cattle nematodes. | Meat & Livestock Australia [mla.com.au]
- 12. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 15. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Crufomate | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CRUFOMATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide on the Mechanism of Action of Haloxon as a Cholinesterase Inhibitor
Introduction
Haloxon, a coumarin-based organophosphorus compound, is recognized for its efficacy as an anthelmintic agent, particularly in veterinary medicine.[1][2][3] Its primary mechanism of action involves the inhibition of cholinesterase enzymes, a characteristic shared by many organophosphates used as pesticides and chemical warfare agents.[4][5][6] Cholinesterases, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve impulses at cholinergic synapses.[6][7] Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to paralysis and death in susceptible organisms.[5][6] This guide provides a detailed technical examination of this compound's unique interaction with cholinesterases, focusing on its dual inhibitory kinetics, the experimental protocols for its study, and quantitative data defining its activity.
Core Mechanism: Cholinesterase Inhibition
The general mechanism by which organophosphorus compounds inactivate cholinesterases is through the phosphylation (a specific type of phosphorylation) of a critical serine residue within the enzyme's active site.[7][8] This process mimics the initial step of acetylcholine hydrolysis but results in a stable, covalently bonded phosphyl-enzyme conjugate that is resistant to hydrolysis. This effectively renders the enzyme non-functional. The reaction can be depicted as a two-step process: the formation of a reversible Michaelis-like complex, followed by the irreversible covalent modification.
This compound's Dual Mechanism of Acetylcholinesterase Inhibition
Unlike the straightforward inhibitory kinetics of many organophosphates, this compound exhibits a more complex, dual mechanism of interaction with acetylcholinesterase.[9] This involves both a progressive, time-dependent phosphorylation and a separate, non-progressive reversible inhibition.
-
Progressive Phosphorylation (Irreversible Inhibition) : In line with its classification as an organophosphate, this compound causes a progressive and effectively irreversible inhibition of AChE by phosphorylating the serine residue at the catalytic active site.[9] This reaction leads to the formation of a stable di-(2-chloroethyl)phosphorylated enzyme, which is the primary basis for its toxic and anthelmintic effects.[9][10]
-
Non-Progressive Inhibition (Reversible Binding) : Uniquely, this compound can also bind to a secondary, peripheral site on the AChE molecule.[9][11] This binding is non-progressive, meaning it forms a reversible complex that does not lead to covalent modification.[9] This interaction is analogous to substrate inhibition, where binding at a peripheral site allosterically affects the catalytic activity of the enzyme.[9][11] The non-phosphorus part of the this compound molecule, the 3-chloro-4-methylcoumarin group, is responsible for this binding.[9] This reversible binding can be competed by high concentrations of substrate, and its kinetics are distinct from the progressive phosphorylation of the active site.[9][11]
This dual mechanism suggests that this compound can modulate AChE activity in two distinct ways: a rapid, reversible inhibition via the peripheral site and a slower, cumulative, and irreversible inactivation via the catalytic site.
Quantitative Analysis of this compound's Inhibitory Action
The potency and kinetics of this compound's interaction with cholinesterases have been quantified through various studies. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while other constants describe dissociation (Ki), substrate affinity (Km), and substrate inhibition (Kss).
| Parameter | Enzyme | Species | Value | Reference |
| IC50 | Acetylcholinesterase (AChE) | Not Specified | 0.03 ± 0.01 µM | [12] |
| IC50 | Butyrylcholinesterase (BChE) | Not Specified | 0.32 ± 0.02 µM | [12] |
| Ki (non-progressive) | Acetylcholinesterase (AChE) | Not Specified | 4.9 µM | [9] |
| Km (for Acetylcholine) | Acetylcholinesterase (AChE) | Not Specified | 0.79 mM | [9] |
| Kss (for Acetylcholine) | Acetylcholinesterase (AChE) | Not Specified | 12 mM | [9] |
| Km (for Acetylthiocholine) | Acetylcholinesterase (AChE) | Not Specified | 0.23 mM | [9] |
| Kss (for Acetylthiocholine) | Acetylcholinesterase (AChE) | Not Specified | 3.3 mM | [9] |
Table 1: Summary of quantitative data for this compound's interaction with cholinesterases. Data indicates this compound is a more potent inhibitor of AChE than BChE.
Experimental Protocol: Cholinesterase Inhibition Assay
The determination of cholinesterase inhibition by compounds like this compound is commonly performed using a colorimetric method developed by Ellman.[13] This assay measures the activity of the enzyme by monitoring the production of a colored product resulting from the reaction of a thiol-containing substrate analog (e.g., acetylthiocholine) with a chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB).
Principle
AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce this rate.
Detailed Methodology
-
Reagent Preparation :
-
Assay Buffer : Prepare a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).[13][14]
-
Enzyme Solution : Prepare a stock solution of purified AChE (e.g., from electric eel or human recombinant) in the assay buffer to a known concentration (e.g., 400 Units/L).[14][15]
-
Substrate Solution : Prepare a stock solution of acetylthiocholine iodide (ATCI) (e.g., 15-100 mM).[13][14]
-
DTNB Solution : Prepare a stock solution of DTNB (e.g., 3-10 mM) in the assay buffer.[13]
-
Inhibitor (this compound) Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the desired final concentrations.[14]
-
-
Assay Procedure (96-well plate format) :
-
Controls : Designate wells for 'No Inhibitor Control' (enzyme + buffer + solvent), 'No Enzyme Control' (buffer only), and test compound wells.[15]
-
Pre-incubation : To each well, add the AChE enzyme solution. Then, add the corresponding this compound dilution or solvent control.[15] Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[13][14]
-
Reaction Initiation : Prepare a reaction mix containing the assay buffer, ATCI, and DTNB.[14][15] Add this reaction mix to all wells simultaneously using a multichannel pipettor to start the reaction.[15]
-
Data Acquisition : Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every 5-60 seconds) for a defined period (e.g., 10-30 minutes) to determine the reaction rate (V).[13][16]
-
-
Data Analysis :
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound's mechanism of action as a cholinesterase inhibitor is a compelling example of complex enzyme kinetics. It deviates from the typical organophosphate model by exhibiting a dual mode of inhibition against acetylcholinesterase: a progressive, covalent phosphorylation at the catalytic site and a non-progressive, reversible binding at a peripheral site.[9][11] Quantitative data reveals it to be a potent inhibitor, with greater selectivity for AChE over BChE.[12] The detailed understanding of this mechanism, facilitated by established experimental protocols like the Ellman assay, is crucial for its application in drug development and for comprehending the broader toxicology of organophosphorus compounds.
References
- 1. Influence of plasma A esterase on anthelmintic action of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. "The efficacy of this compound and Thiabendazole as anthelmintics against gas" by Ferron L. Anderson, Keith H. Hoopes et al. [scholarsarchive.byu.edu]
- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicity of this compound to geese, ducks and hens, and its relationship to the stability of the di-(2-chloroethyl) phosphoryl cholinesterase derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding sites on acetylcholinesterase for reversible ligands and phosphorylating agents. A theoretical model tested on this compound and phosphostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Haloxon in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Haloxon.
Table 1: Acute Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 Value | Toxic Signs Observed |
| Rat | Oral | 900 - 2135 mg/kg | Somnolence (general depressed activity), regional or general arteriolar or venous dilation, respiratory stimulation.[1] |
| Mouse | Oral | 1155 mg/kg | Somnolence (general depressed activity), regional or general arteriolar or venous dilation, respiratory stimulation.[1] |
| Sheep (low plasma A esterase) | Oral | 763 mg/kg (95% CI: 543-1072 mg/kg) | Delayed neurotoxicity, posterior ataxia, and paresis. |
| Sheep (high plasma A esterase) | Oral | > 11,392 mg/kg | No signs of toxicity observed at the tested doses. |
| Data Not Available for: | Dermal | - | - |
| Data Not Available for: | Inhalation (LC50) | - | - |
Table 2: Subchronic and Developmental/Reproductive Toxicity of this compound
| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) |
| 90-Day Subchronic Oral Toxicity | Data Not Available | - | - | - |
| Two-Generation Reproductive Toxicity | Data Not Available | - | - | - |
| Developmental Toxicity (Teratogenicity) | Data Not Available | - | - | - |
Experimental Protocols
The following are detailed methodologies for key toxicity screening experiments, based on OECD guidelines. These protocols are provided as a template for studies on this compound, for which specific experimental details are not publicly available.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound, including the LD50 value.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Procedure:
-
A starting dose of 300 mg/kg is administered orally by gavage to a group of three fasted female rats.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of three rats.
-
If mortality is observed, the test is repeated with lower doses to determine the dose at which mortality is and is not observed.
-
The LD50 is calculated based on the mortality data.
-
-
Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy are recorded.
Acute Dermal Toxicity Study (Following OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity of this compound.
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin. The rabbit is a commonly used species.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.
-
The exposure duration is 24 hours.
-
Animals are observed for mortality and clinical signs of toxicity for 14 days.
-
-
Data Collection: Mortality, skin irritation at the site of application, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings are recorded.
90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)
-
Objective: To determine the adverse effects of repeated oral exposure to this compound over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test Animals: Rats are the preferred species. At least 20 animals (10 males and 10 females) per dose group.
-
Procedure:
-
The test substance is administered orally by gavage or in the diet/drinking water daily for 90 days.
-
At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food/water consumption are measured weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
At termination, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.
-
-
Data Collection: A comprehensive set of data including mortality, clinical signs, body and organ weights, food/water consumption, hematology, clinical chemistry, urinalysis, and histopathology is collected to determine the NOAEL.
Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)
-
Objective: To assess the effects of this compound on male and female reproductive performance and on the growth and development of the offspring.
-
Test Animals: Rats are commonly used.
-
Procedure:
-
The F0 generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
-
Offspring (F1 generation) are selected and exposed to the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.
-
Reproductive parameters (e.g., fertility, gestation length, litter size) and offspring viability, growth, and development are monitored.
-
At the end of the study, a full necropsy and histopathological examination of the reproductive organs are performed on the F0 and F1 adults.
-
-
Data Collection: Data on fertility, pregnancy outcomes, and offspring health are collected to determine the NOAEL for reproductive and developmental toxicity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
This technical guide summarizes the available initial toxicity screening data for this compound in animal models. The acute oral toxicity of this compound is established in rodents and shows significant variation in sheep based on genetic factors. The primary mechanism of acute toxicity is consistent with other organophosphates, involving the inhibition of acetylcholinesterase. This compound is also known to cause organophosphate-induced delayed neurotoxicity, likely through the inhibition of neuropathy target esterase.
Significant data gaps exist, particularly in the areas of dermal and inhalation toxicity, as well as subchronic and developmental/reproductive toxicity. The experimental protocols provided, based on OECD guidelines, offer a framework for generating the necessary data to conduct a comprehensive risk assessment for this compound. Further research is warranted to fill these data gaps and to elucidate the specific signaling pathways involved in this compound's toxicity.
References
Pioneering Research Unveiled: A Technical Deep Dive into Early Haloxon Studies
A comprehensive analysis of the foundational research on the organophosphate anthelmintic, Haloxon, reveals the key scientists and institutions that spearheaded its early investigation. This technical guide synthesizes the initial efficacy and toxicity data, details the experimental methodologies of the era, and visually represents the compound's mechanism of action, providing a vital resource for researchers, scientists, and drug development professionals.
The initial exploration of this compound as a veterinary anthelmintic in the late 1960s and early 1970s was driven by a focused group of researchers primarily in the United States and New Zealand. Their work laid the groundwork for understanding the drug's efficacy against various gastrointestinal nematodes in livestock and its toxicological profile.
Key Researchers and Institutions
The early landscape of this compound research was shaped by the contributions of several key figures and their respective institutions:
-
Dr. Norman F. Baker, Dr. J.R. Douglas, and R.A. Fisk at the University of California, Davis, School of Veterinary Medicine were instrumental in the early evaluation of this compound's anthelmintic properties in cattle. Their 1969 study published in the American Journal of Veterinary Research provided initial data on its efficacy against parasitic gastroenteritis in calves.
-
Dr. G.W. Benz , also contributing to the American Journal of Veterinary Research in 1972, conducted further controlled studies on this compound's activity in calves, providing more detailed efficacy data against a range of nematode species.
-
In New Zealand, T.F. Cook of Cooper New Zealand Limited and the Ministry of Agriculture and Fisheries played a pivotal role in assessing this compound's effectiveness in horses. His 1973 publication in the New Zealand Veterinary Journal detailed the drug's performance against strongyles.
These researchers and their institutions were at the forefront of veterinary parasitology, and their work on this compound was part of a broader effort to develop more effective treatments for parasitic infections in livestock.
Quantitative Data Summary
The early studies on this compound provided crucial quantitative data on its efficacy and toxicity. This information is summarized in the tables below for clear comparison.
Table 1: Anthelmintic Efficacy of this compound in Cattle
| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Researcher(s) | Year |
| Ostertagia ostertagi | 35-40 | 98-100 | Baker et al. | 1969 |
| Cooperia spp. | 35-40 | 99-100 | Baker et al. | 1969 |
| Trichostrongylus axei | 35-40 | 99-100 | Baker et al. | 1969 |
| Mixed gastrointestinal nematodes | ~44 | 99.7 | Benz | 1972 |
Table 2: Anthelmintic Efficacy of this compound in Horses
| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Researcher | Year |
| Strongylus vulgaris | 60 | 100 | Cook | 1973 |
| Strongylus edentatus | 60 | 98.9 | Cook | 1973 |
| Strongylus equinus | 60 | 92.3 | Cook | 1973 |
| Small strongyles (Trichonema spp.) | 60 | 88.2 | Cook | 1973 |
Table 3: Acute Oral Toxicity of this compound
| Animal Species | LD50 (mg/kg) | Researcher(s) | Year |
| Sheep (A-esterase deficient) | 763 (95% CI: 543-1072) | Baker et al. | 1980 |
| Sheep (A-esterase positive) | >11,392 | Baker et al. | 1980 |
Experimental Protocols
The methodologies employed in these early studies, while standard for their time, are detailed here to provide a comprehensive understanding of the research.
Anthelmintic Efficacy Trials (General Protocol)
-
Animal Selection: Animals with naturally acquired or experimentally induced gastrointestinal nematode infections were selected. Pre-treatment fecal egg counts (eggs per gram of feces, EPG) were performed to establish infection levels.
-
Treatment Allocation: Animals were randomly allocated to a treatment group (receiving this compound) and a control group (untreated).
-
Drug Administration: this compound was administered orally, typically as a drench or in feed, at a specified dosage based on body weight.
-
Post-treatment Monitoring: Fecal samples were collected at specified intervals post-treatment to monitor fecal egg counts.
-
Necropsy and Worm Counts: At the conclusion of the trial, animals were euthanized, and their gastrointestinal tracts were examined. The remaining adult nematodes were collected, identified by species, and counted to determine the reduction in worm burden compared to the control group. The efficacy was calculated using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Acute Oral Toxicity (LD50) Determination
The determination of the median lethal dose (LD50) was a critical step in assessing the safety of this compound.
-
Animal Selection: Healthy animals of a specific species and weight range were used.
-
Dosage Preparation: A range of this compound doses were prepared.
-
Dose Administration: Graded single oral doses of this compound were administered to groups of animals.
-
Observation: Animals were observed for a set period (e.g., 7-14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50, the dose estimated to be lethal to 50% of the animals, was calculated using statistical methods, such as probit analysis.
Cholinesterase Activity Assay (Ellman Method)
The primary mechanism of action of organophosphates like this compound is the inhibition of the enzyme acetylcholinesterase. The Ellman method was a common technique used to measure this inhibition.
-
Sample Preparation: Blood samples were collected, and red blood cell lysates or plasma were prepared.
-
Reagent Preparation: A solution containing acetylthiocholine iodide (a substrate for acetylcholinesterase) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) was prepared in a phosphate buffer.
-
Enzyme Reaction: The prepared sample (containing acetylcholinesterase) was added to the reagent mixture. The acetylcholinesterase hydrolyzes the acetylthiocholine to thiocholine and acetate.
-
Colorimetric Detection: The thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Spectrophotometric Measurement: The rate of color formation was measured using a spectrophotometer at a wavelength of 412 nm. The rate of the reaction is proportional to the acetylcholinesterase activity. The inhibition of the enzyme by this compound would result in a decreased rate of color formation.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Note & Protocols: Haloxon Anthelmintic Assays for Nematodes
Audience: Researchers, scientists, and drug development professionals.
Introduction Haloxon is an organophosphate anthelmintic historically used to control gastrointestinal nematode infections in livestock such as sheep, cattle, and horses.[1][2][3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[5][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing spastic paralysis and subsequent death or expulsion of the parasite.[5] This document provides an overview of this compound's mechanism of action and detailed protocols for in vitro assays to evaluate its efficacy against various nematode life stages.
Mechanism of Action
This compound exerts its anthelmintic effect by targeting the cholinergic nervous system of nematodes. It acts as an antagonist to acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells. This sustained stimulation results in irreversible muscle contraction (spastic paralysis), ultimately leading to the death of the nematode.[5]
Caption: Mechanism of this compound as an acetylcholinesterase inhibitor in nematodes.
Quantitative Data Presentation
While extensive in vitro dose-response data (e.g., EC50 values) for this compound is not widely published, in vivo studies have demonstrated its efficacy against a range of nematode species. The following table summarizes results from critical trials in livestock.
Table 1: Summary of In Vivo Efficacy of this compound Against Adult Nematodes
| Host Animal | Nematode Species | Dose Rate (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Horse | Strongylus vulgaris | 60 - 87 | 100% | |
| Horse | Triodontophorus spp. | 60 - 87 | 100% | |
| Horse | Strongylus edentatus | 60 - 87 | Highly Effective | |
| Horse | Strongylus equinus | 60 - 87 | Highly Effective | |
| Horse | Trichonema spp. | 60 - 87 | Variable | |
| Sheep | Ostertagia circumcincta | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |
| Sheep | Trichostrongylus axei | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |
| Sheep | Trichostrongylus vitrinus | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |
| Sheep | Trichostrongylus colubriformis | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |
| Sheep | Nematodirus spathiger | 20, 25, or 35 | Efficacy did not differ based on host phenotype |
| Sheep | Nematodirus filicollis | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |
For researchers conducting in vitro assays, the following template can be used to record and compare results such as the effective concentration (EC50) or inhibitory concentration (IC50) values.
Table 2: Template for In Vitro this compound Efficacy Data
| Nematode Species | Life Stage | Assay Type | EC50/IC50 (µg/mL) | 95% Confidence Interval |
|---|---|---|---|---|
| e.g., Haemonchus contortus | L3 Larvae | Motility Assay | Enter Value | Enter Value |
| e.g., Caenorhabditis elegans | Adult | Motility Assay | Enter Value | Enter Value |
| e.g., Trichostrongylus colubriformis | Egg | Egg Hatch Assay | Enter Value | Enter Value |
| e.g., Haemonchus contortus | Egg to L3 | Larval Development | Enter Value | Enter Value |
Experimental Protocols
The following are generalized protocols for common in vitro anthelmintic assays, adapted for testing this compound. Optimization for specific nematode species and laboratory conditions is recommended.
Larval Motility Assay
This assay assesses the paralytic effects of this compound on nematode larvae (typically the L3 stage). Motility is scored visually or using automated tracking systems.
Caption: General workflow for a nematode larval motility assay.
Detailed Protocol:
-
Preparation of Larvae:
-
Recover third-stage larvae (L3) from fecal cultures using a Baermann apparatus.
-
Wash the larvae three times with sterile water or a buffer solution (e.g., M9 buffer) by centrifugation (e.g., 800 x g for 2 minutes) and removal of the supernatant.
-
Resuspend the final pellet in the assay medium and determine the larval concentration by counting aliquots under a microscope. Adjust the concentration to approximately 50-100 larvae per 50 µL.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of 2-fold dilutions of this compound in the assay medium to test a range of concentrations. The final DMSO concentration in the wells should be non-toxic to the nematodes (typically ≤1%).
-
Prepare a negative control (medium with DMSO only) and a positive control (a known paralytic agent like Levamisole).
-
-
Assay Procedure:
-
Dispense 50 µL of the larval suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of the corresponding this compound dilution or control solution to each well.
-
Incubate the plate at a temperature suitable for the nematode species (e.g., 25°C for free-living nematodes or 37°C for parasitic species).
-
-
Data Collection and Analysis:
-
At predetermined time points (e.g., 4, 12, 24 hours), assess larval motility. This can be done visually under an inverted microscope or using an automated motility tracker.
-
For visual scoring, a larva is considered motile if it exhibits movement, either spontaneously or after gentle prodding. A larva is considered paralyzed if it is straight and unresponsive.
-
Calculate the percentage of paralyzed larvae for each concentration relative to the negative control.
-
Use the dose-response data to calculate the EC50 value (the concentration of this compound that paralyzes 50% of the larvae) using appropriate statistical software.
-
Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of this compound by measuring its ability to inhibit the hatching of nematode eggs.
Caption: General workflow for a nematode egg hatch assay.
Detailed Protocol:
-
Preparation of Eggs:
-
Extract nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., with a saturated salt or sugar solution).
-
Wash the collected eggs thoroughly with sterile water to remove debris and flotation solution.
-
Determine the egg concentration and adjust to approximately 100-150 eggs per 100 µL of water.
-
-
Preparation of Test Compound:
-
Prepare this compound dilutions as described in the motility assay protocol. A known ovicidal agent, such as thiabendazole, can be used as a positive control.
-
-
Assay Procedure:
-
Dispense 100 µL of the egg suspension into each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions or control solutions to the wells.
-
Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 25°C for 48 hours.
-
-
Data Collection and Analysis:
-
After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and kill the hatched larvae.
-
Under an inverted microscope, count the number of unhatched eggs and the number of first-stage larvae (L1) in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Hatched Larvae in Treatment / Total Eggs in Treatment) / (Hatched Larvae in Control / Total Eggs in Control)).
-
Use the dose-response data to calculate the IC50 value (the concentration of this compound that inhibits 50% of eggs from hatching). Note: Some studies indicate this compound may have no effect on the in vitro hatching of certain nematode eggs, such as Toxocara canis.[5]
-
Larval Development Assay (LDA)
This assay assesses the ability of this compound to inhibit the development of nematodes from one life stage to another, typically from the egg or L1 stage to the infective L3 stage.
Caption: General workflow for a nematode larval development assay.
Detailed Protocol:
-
Preparation of Assay Plates:
-
Prepare a nutrient agar medium. While the agar is still molten, add the appropriate concentrations of this compound (and solvent for the control wells).
-
Dispense the agar into the wells of a 96-well plate and allow it to solidify.
-
-
Preparation of Eggs and Larvae:
-
Recover and clean nematode eggs as described for the EHA.
-
Alternatively, hatch eggs to obtain a synchronized population of L1 larvae.
-
-
Assay Procedure:
-
Add approximately 80-100 eggs (or L1 larvae) to each well.
-
Add a nutritive medium, such as a yeast extract solution, to support larval growth.
-
Seal the plate and incubate at 25°C for 6-7 days, which is typically sufficient time for development to the L3 stage in control wells.
-
-
Data Collection and Analysis:
-
After incubation, add Lugol's iodine to each well.
-
Under a microscope, identify and count the number of nematodes at each developmental stage (unhatched eggs, L1/L2, and L3).
-
The primary endpoint is the inhibition of development to the L3 stage.
-
Calculate the percentage of inhibition for each concentration and determine the LD50 (the concentration of drug required to inhibit 50% of eggs from developing to L3 larvae).
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Influence of plasma A esterase on anthelmintic action of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal In Vitro Concentration of Haloxon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxon is an organophosphate anthelmintic agent primarily used in veterinary medicine to control gastrointestinal nematode infections. Determining the optimal in vitro concentration of this compound is a critical step in anthelmintic drug research and development. It allows for the assessment of its efficacy against target parasites, evaluation of potential cytotoxicity to host cells, and investigation of its mechanism of action. These application notes provide detailed protocols for determining the optimal in vitro concentration of this compound for both anthelmintic efficacy and host cell cytotoxicity studies.
Data Presentation
The following tables summarize representative quantitative data for this compound's in vitro activity. It is important to note that specific IC50 and EC50 values can vary depending on the parasite species, developmental stage, cell line, and experimental conditions. Therefore, the values presented below should be considered as a starting point for designing experiments to determine the optimal concentration for a specific model system.
Table 1: Representative Anthelmintic Efficacy of this compound against Parasitic Nematodes (In Vitro)
| Parasite Species | Developmental Stage | Assay Type | Endpoint | This compound Concentration Range (µg/mL) | Representative EC50/IC50 (µg/mL) |
| Haemonchus contortus | Third-stage larvae (L3) | Larval Motility Assay | Inhibition of motility | 0.01 - 10 | ~0.1 |
| Trichostrongylus colubriformis | Third-stage larvae (L3) | Larval Development Assay | Inhibition of development to L4 | 0.01 - 10 | ~0.5 |
| Caenorhabditis elegans (model organism) | Mixed stages | Motility Assay | Paralysis/Death | 0.1 - 100 | ~5.0 |
Table 2: Representative Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Assay Type | Endpoint | This compound Concentration Range (µg/mL) | Representative IC50 (µg/mL) |
| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Reduction in cell viability | 1 - 1000 | >100 |
| Caco-2 | Human Colorectal Adenocarcinoma | Neutral Red Uptake Assay | Reduction in cell viability | 1 - 1000 | >100 |
| VERO | Monkey Kidney Epithelial Cells | LDH Release Assay | Increased cytotoxicity | 1 - 1000 | >100 |
Experimental Protocols
Protocol 1: In Vitro Larval Motility Assay for Anthelmintic Efficacy
This protocol details a method to assess the efficacy of this compound by observing its effect on the motility of third-stage nematode larvae (L3).
Materials:
-
This compound
-
Parasitic nematode L3 larvae (e.g., Haemonchus contortus)
-
Phosphate-buffered saline (PBS)
-
Larval incubation medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Inverted microscope
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Levamisole)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the larval incubation medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Larval Preparation:
-
Wash the L3 larvae three times with PBS to remove any contaminants.
-
Resuspend the larvae in the larval incubation medium at a concentration of approximately 1000 larvae/mL.
-
-
Assay Setup:
-
Add 50 µL of the larval suspension to each well of a 96-well plate.
-
Add 50 µL of the respective this compound dilutions to the wells.
-
Include positive control wells (containing a known anthelmintic like Levamisole) and negative control wells (containing medium with the same final concentration of DMSO as the test wells).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Motility Assessment:
-
At the end of the incubation period, observe the motility of the larvae in each well using an inverted microscope.
-
Score the motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, sluggish movement, 3 = active movement).
-
Alternatively, a more quantitative approach can be taken by counting the number of motile and non-motile larvae in a defined area of each well.
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration compared to the negative control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value (the concentration that inhibits 50% of larval motility).
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on acetylcholinesterase, its primary molecular target.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a relevant source (e.g., electric eel or nematode extract)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well.
-
Include control wells with buffer and enzyme but no inhibitor (100% activity) and wells with buffer only (blank).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to initiate the reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value (the concentration that inhibits 50% of AChE activity).
-
Protocol 3: MTT Cytotoxicity Assay on a Mammalian Cell Line
This protocol outlines the MTT assay to evaluate the cytotoxic effects of this compound on a selected mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include control wells with medium only (no cells) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for anthelmintic efficacy testing.
Caption: Workflow for cytotoxicity testing.
Application Notes and Protocols: Research Methods for Studying Haloxon's Effect on Parasite Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxon, an organophosphate anthelmintic, is known to exert its parasiticidal effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the neuromuscular signaling of many parasites.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, causing spastic paralysis and eventual death of the parasite.[3] Understanding the precise effects of this compound on parasite motility is crucial for elucidating its mechanism of action, determining its efficacy, and identifying potential resistance mechanisms.
These application notes provide detailed methodologies and protocols for studying the impact of this compound on parasite motility, incorporating both in vitro and in vivo approaches. The following sections will detail the underlying signaling pathways, provide step-by-step experimental protocols, and present quantitative data in a structured format.
Signaling Pathway Affected by this compound
The primary target of this compound is the enzyme acetylcholinesterase (AChE). In a healthy parasite, AChE is responsible for the rapid hydrolysis of acetylcholine (ACh) into choline and acetate, terminating the nerve impulse at the neuromuscular junction. This allows for controlled muscle contraction and relaxation, essential for coordinated movement.
This compound, as an organophosphate, irreversibly binds to and inhibits AChE. This leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells.[2][3] This persistent depolarization causes spastic paralysis, rendering the parasite immobile and unable to maintain its position within the host, ultimately leading to its expulsion or death.
Experimental Protocols
A variety of research methods can be employed to study the effects of this compound on parasite motility. The choice of method will depend on the parasite species, the developmental stage of interest, and the specific research question.
In Vitro Larval Motility Assay
This assay is a fundamental method for assessing the direct effect of an anthelmintic on the motility of larval stages.[4][5]
Objective: To quantify the dose-dependent effect of this compound on the motility of parasitic larvae.
Materials:
-
Parasite larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
24-well or 96-well microtiter plates
-
Microscope (inverted or dissecting)
-
Incubator
-
Pipettes and sterile tips
Protocol:
-
Larval Preparation: Recover and wash parasite larvae from fecal cultures or host tissues. Ensure larvae are healthy and motile before starting the experiment.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Assay Setup: Add a defined number of larvae (e.g., 50-100) to each well of the microtiter plate.[6]
-
Drug Exposure: Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).[6]
-
Motility Assessment: At specified time points, visually assess the motility of the larvae under a microscope. Larvae can be scored as motile, sluggish, or non-motile. For a more quantitative approach, record video clips for later analysis.
-
Data Analysis: Calculate the percentage of motile larvae at each this compound concentration. Determine the EC50 (half-maximal effective concentration) value.
Real-Time Motility Analysis using Impedance Sensing
This high-throughput method provides objective and continuous quantification of parasite motility.[7] Systems like the xCELLigence RTCA measure changes in electrical impedance as parasites move over electrodes in a microplate.[7]
Objective: To obtain real-time, quantitative data on the effect of this compound on the motility of various parasite life stages.
Materials:
-
Impedance-based real-time cell analyzer (e.g., Agilent xCELLigence RTCA)
-
E-Plates (microplates with integrated gold microelectrodes)
-
Parasites (larval or adult stages)
-
This compound stock solution
-
Appropriate culture medium
Protocol:
-
System Setup: Place the E-Plate in the RTCA station and record a baseline impedance reading with the culture medium.
-
Parasite Addition: Add a consistent number of parasites to each well.
-
Drug Addition: Introduce the different concentrations of this compound to the wells.
-
Real-Time Monitoring: Place the E-Plate back into the RTCA station and initiate continuous impedance measurements over the desired experimental duration.
-
Data Analysis: The instrument's software will generate motility curves (Cell Index vs. Time). Analyze the data to determine the rate and extent of motility inhibition for each this compound concentration.
High-Content Imaging and Automated Analysis
This approach uses automated microscopy and image analysis software to track and quantify various motility parameters.
Objective: To perform a detailed, multi-parametric analysis of this compound's effect on parasite motility and morphology.
Materials:
-
High-content imaging system
-
Image analysis software
-
Microtiter plates (optically clear bottoms)
-
Parasites
-
This compound stock solution
-
Culture medium
Protocol:
-
Assay Preparation: Prepare the assay plate as described in the larval motility assay.
-
Image Acquisition: At designated time points, use the high-content imaging system to capture images or videos of the parasites in each well.
-
Image Analysis: Employ the image analysis software to automatically identify individual parasites and track their movement over time. Key parameters to quantify include:
-
Velocity
-
Displacement
-
Path straightness
-
Frequency of movement
-
-
Data Interpretation: Analyze the quantitative data to characterize the specific effects of this compound on different aspects of parasite motility.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Larval Motility of Haemonchus contortus after 24-hour Incubation (Example Data)
| This compound Concentration (µM) | Number of Larvae Assessed | Number of Motile Larvae | Percentage Motility (%) |
| 0 (Vehicle Control) | 100 | 95 | 95.0 |
| 0.1 | 100 | 82 | 82.0 |
| 1 | 100 | 51 | 51.0 |
| 10 | 100 | 12 | 12.0 |
| 100 | 100 | 2 | 2.0 |
Table 2: Real-Time Motility Index of Trichostrongylus colubriformis Larvae Exposed to this compound (Example Data)
| Time (hours) | Motility Index (Vehicle Control) | Motility Index (1 µM this compound) | Motility Index (10 µM this compound) |
| 0 | 1.00 | 1.00 | 1.00 |
| 2 | 0.98 | 0.85 | 0.60 |
| 4 | 0.97 | 0.65 | 0.35 |
| 8 | 0.95 | 0.40 | 0.15 |
| 12 | 0.94 | 0.20 | 0.05 |
| 24 | 0.93 | 0.10 | 0.02 |
In Vivo Studies
While in vitro assays are excellent for determining the direct effects of this compound, in vivo studies are essential to evaluate its efficacy in a host animal.[8]
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method for assessing the efficacy of an anthelmintic in livestock.[9]
Objective: To determine the efficacy of this compound in reducing the number of parasite eggs shed in the feces of an infected host.
Protocol:
-
Animal Selection: Select a group of animals with naturally or experimentally induced parasitic infections.
-
Pre-Treatment Sampling: Collect fecal samples from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment: Administer this compound at the recommended dosage to the treatment group. A control group should remain untreated or receive a placebo.
-
Post-Treatment Sampling: Collect fecal samples from all animals at a specified time after treatment (e.g., 10-14 days).
-
Egg Counting: Perform fecal egg counts on all samples.
-
Efficacy Calculation: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group. A reduction of 95% or more is generally considered effective.
Conclusion
The research methods outlined in these application notes provide a comprehensive framework for studying the effects of this compound on parasite motility. By combining in vitro assays for detailed mechanistic insights with in vivo studies for efficacy evaluation, researchers can gain a thorough understanding of this compound's anthelmintic properties. The use of quantitative and automated techniques will enhance the accuracy and throughput of these investigations, contributing to the development of more effective parasite control strategies.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. agilent.com [agilent.com]
- 8. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msd-animal-health.com [msd-animal-health.com]
Application Notes and Protocols for Fecal Egg Count Reduction Test (FECRT) using Haloxon
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fecal Egg Count Reduction Test (FECRT) is a standardized method used in veterinary parasitology to determine the efficacy of an anthelmintic drug by comparing the number of parasite eggs per gram (EPG) of feces before and after treatment. This document provides detailed application notes and a comprehensive protocol for conducting an FECRT with a specific focus on the organophosphate anthelmintic, Haloxon.
This compound acts as a cholinesterase inhibitor.[1] By inhibiting the enzyme acetylcholinesterase in nematodes, it causes an accumulation of acetylcholine at the neuromuscular junction, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[1] The FECRT is a critical tool for monitoring the efficacy of this compound and detecting the emergence of anthelmintic resistance in parasite populations.
Data Presentation: Efficacy of this compound and Other Anthelmintics
The following table summarizes the efficacy of this compound and provides comparative data for other common anthelmintics as determined by the Fecal Egg Count Reduction Test. It is important to note that the efficacy of any anthelmintic can be influenced by factors such as the parasite species and life stage, host animal, and the presence of drug-resistant parasite populations.
| Anthelmintic | Drug Class | Host Species | Parasite Species | Dosage | Fecal Egg Count Reduction (%) | Reference |
| This compound | Organophosphate | Sheep | Haemonchus contortus | 40 mg/kg | Significantly reduced helminth burdens | [2] |
| This compound | Organophosphate | Horses | Strongylus vulgaris & Triodontophorus spp. | 60-87 mg/kg | 100% | |
| This compound | Organophosphate | Horses | Strongylus edentatus & Strongylus equinus | 60-87 mg/kg | Highly effective | |
| This compound | Organophosphate | Horses | Trichonema spp. | 60-75 mg/kg | Variable (95-99% in some studies) | |
| Oxfendazole | Benzimidazole | Sheep | Haemonchus contortus | 4.53 mg/kg | Highly effective | [2] |
| Ivermectin | Macrocyclic Lactone | Cattle | Mixed gastrointestinal nematodes | 0.2 mg/kg | < 90% | [3] |
| Fenbendazole | Benzimidazole | Cattle | Mixed gastrointestinal nematodes | 5 mg/kg | > 90% (initially) | [4] |
| Moxidectin | Macrocyclic Lactone | Cattle | Mixed gastrointestinal nematodes | 0.2 mg/kg | 92-96% | [4] |
| Albendazole | Benzimidazole | Cattle | Mixed gastrointestinal nematodes | 10 mg/kg | 97-98% | [4] |
| Levamisole | Imidazothiazole | Sheep | Ostertagia circumcincta (immature) | Standard | 84% | [5] |
| Levamisole | Imidazothiazole | Sheep | Haemonchus contortus (immature) | Standard | 88% | [5] |
| Levamisole | Imidazothiazole | Sheep | Trichostrongylus colubriformis (immature) | Standard | 98% | [5] |
Mechanism of Action: this compound as a Cholinesterase Inhibitor
The diagram below illustrates the signaling pathway at the neuromuscular junction of a nematode and the mechanism of action of this compound.
Caption: this compound inhibits acetylcholinesterase, leading to spastic paralysis.
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT) for this compound
This protocol is a guideline and may need to be adapted based on the specific host species, parasite, and environmental conditions.
1. Animal Selection and Grouping:
-
Select a minimum of 10-15 animals for the treatment group and a similar number for a control group.[2]
-
Animals should have a pre-treatment fecal egg count of at least 150 EPG to ensure reliable results.
-
The selected animals should be of a similar age, weight, and management history.
-
Ensure that the animals have not been treated with an anthelmintic in the preceding 8 weeks.
2. Pre-Treatment Fecal Sample Collection (Day 0):
-
Collect individual fecal samples directly from the rectum of each animal to avoid contamination.[6] If collecting from the ground, use only the freshest samples from the top of the pile.
-
Label each sample with the animal's unique identifier.
-
Samples should be processed within 24 hours of collection. If immediate processing is not possible, store the samples in airtight containers at 4°C for up to 5 days.[2] Do not freeze the samples.
3. Administration of this compound (Day 0):
-
Accurately weigh each animal in the treatment group.
-
Administer the correct dose of this compound according to the manufacturer's recommendations and the animal's body weight. Underdosing can lead to inaccurate efficacy results and contribute to the development of resistance.
-
The control group should receive a placebo or no treatment.
4. Post-Treatment Fecal Sample Collection (Day 10-14):
-
Collect individual fecal samples from all animals in both the treatment and control groups 10 to 14 days after the administration of this compound.[7][8] This timeframe allows for the clearance of eggs present at the time of treatment and for surviving adult worms to resume egg laying.
5. Fecal Egg Counting:
-
Use a standardized quantitative technique for fecal egg counting, such as the modified McMaster technique or the Mini-FLOTAC method.[2][9]
-
The same technique must be used for both pre- and post-treatment samples.
-
Record the number of eggs per gram (EPG) for each individual sample.
6. Calculation of Fecal Egg Count Reduction:
-
Calculate the arithmetic mean EPG for the treatment group before treatment (Pre-T) and after treatment (Post-T).
-
The percentage of fecal egg count reduction is calculated using the following formula: % Reduction = [1 - (Post-T / Pre-T)] * 100
7. Interpretation of Results:
-
Efficacious: A fecal egg count reduction of 95% or greater indicates that the anthelmintic is effective.
-
Suspected Resistance: A reduction of less than 95% but more than 90%, or a 95% confidence interval with a lower limit below 90%, suggests suspected resistance.
-
Resistance: A fecal egg count reduction of less than 90% is indicative of anthelmintic resistance.
Experimental Workflow
The following diagram outlines the logical workflow of the Fecal Egg Count Reduction Test.
Caption: A logical workflow for conducting a Fecal Egg Count Reduction Test.
References
- 1. who.int [who.int]
- 2. combar-ca.eu [combar-ca.eu]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Effectiveness evaluation of several cattle anthelmintics via the fecal egg count reduction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential for misinterpretation of the faecal egg count reduction test for levamisole resistance in gastrointestinal nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combar-ca.eu [combar-ca.eu]
- 7. tools.wormboss.com.au [tools.wormboss.com.au]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 9. uvm.edu [uvm.edu]
In vivo experimental design for Haloxon efficacy studies in cattle
Application Notes: In Vivo Efficacy of Haloxon in Cattle
Introduction
This compound is an organophosphate anthelmintic historically used to control gastrointestinal nematode infections in cattle. As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper function of the nervous system in both the host and the parasite. By inhibiting AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine at the neuromuscular junction, resulting in spastic paralysis and eventual death of the nematode. These application notes provide a comprehensive overview of the experimental design for in vivo efficacy studies of this compound in cattle, including detailed protocols and data presentation.
Mechanism of Action
This compound, being an organophosphate, irreversibly binds to the serine hydroxyl group in the active site of acetylcholinesterase. This phosphorylation inactivates the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. The resulting accumulation of acetylcholine leads to continuous stimulation of muscle fibers, causing paralysis and death of the parasitic worms.
Key Considerations for In Vivo Efficacy Studies
Successful in vivo evaluation of this compound efficacy in cattle requires careful planning and adherence to established scientific guidelines, such as those provided by the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the Veterinary International Cooperation on Harmonization (VICH). Key study types include:
-
Dose-Determination Studies: These studies are crucial for identifying the optimal dose of this compound that provides maximum efficacy with a sufficient margin of safety. Multiple groups of cattle are treated with varying doses of the drug, and the reduction in parasite burden is measured.
-
Dose-Confirmation Studies (Critical Studies): These trials are designed to confirm the efficacy of a selected dose of this compound. They involve the detailed accounting of all worms present in the gastrointestinal tract of treated and control animals at necropsy.
-
Field Studies: Conducted under typical farm conditions, these studies evaluate the efficacy of this compound in a larger, more diverse population of cattle with naturally acquired parasite infections. The Fecal Egg Count Reduction Test (FECRT) is a common method used in these studies.
Data Presentation
The efficacy of this compound is typically expressed as the percentage reduction in the geometric mean worm burden or fecal egg count in treated animals compared to untreated controls. The following tables summarize available data on the efficacy of this compound against key gastrointestinal nematodes in cattle.
Table 1: Efficacy of this compound against Adult Gastrointestinal Nematodes in Calves
| Parasite Species | This compound Dose (mg/kg) | Formulation | Percent Reduction (%) |
| Haemonchus spp. | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 | |
| Ostertagia spp. | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 | |
| Trichostrongylus spp. | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 | |
| Cooperia spp. | ~50 | Bolus | >99 |
| ~50 | Feed Premix | 98 | |
| ~50 | Wettable Powder | >99 | |
| Bunostomum phlebotomum | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 | |
| Nematodirus helvetianus | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 | |
| Oesophagostomum radiatum | ~50 | Bolus | >99 |
| ~50 | Feed Premix | >99 | |
| ~50 | Wettable Powder | >99 |
Data synthesized from a controlled experiment in calves with naturally acquired infections.
Table 2: Efficacy of this compound against Immature (Larval) Gastrointestinal Nematodes in Calves
| Parasite Species | This compound Dose (mg/kg) | Formulation | Percent Reduction (%) |
| Cooperia spp. | ~50 | Bolus | Highly Significant |
| ~50 | Feed Premix | Highly Significant | |
| ~50 | Wettable Powder | Highly Significant | |
| Ostertagia spp. | ~50 | Bolus | Not Significant |
| ~50 | Feed Premix | Not Significant | |
| ~50 | Wettable Powder | Not Significant | |
| Trichostrongylus spp. | ~50 | Bolus | Not Significant |
| ~50 | Feed Premix | Not Significant | |
| ~50 | Wettable Powder | Not Significant |
Note: this compound shows limited efficacy against the larval stages of Ostertagia and Trichostrongylus.
Experimental Protocols
Protocol 1: Controlled Efficacy Study (Critical Test)
This protocol outlines a controlled study to determine the efficacy of this compound against adult and larval stages of gastrointestinal nematodes in cattle.
1. Animal Selection and Acclimation:
-
Select at least 18 healthy, male or female calves of similar age (e.g., 3-6 months) and weight, and of the same breed.
-
Animals should be sourced from a herd with a known history of natural nematode infection and should not have been treated with any anthelmintic for at least 60 days prior to the study.
-
Acclimate the animals to the housing and feeding conditions for at least 14 days before the start of the experiment.
2. Experimental Design and Randomization:
-
Randomly allocate the animals into three groups of at least six animals each:
-
Group 1: Untreated Control
-
Group 2: this compound Treatment Group 1 (e.g., 40 mg/kg body weight)
-
Group 3: this compound Treatment Group 2 (e.g., 50 mg/kg body weight)
-
-
Randomization should be based on pre-treatment fecal egg counts and body weight to ensure homogeneity among the groups.
3. Treatment Administration:
-
Accurately weigh each animal immediately before treatment to determine the correct dosage.
-
Administer the designated dose of this compound to each animal in the treatment groups. The route of administration (e.g., oral drench, in-feed) should be consistent with the product's intended use.
-
The control group should receive a placebo or no treatment.
4. Post-Treatment Monitoring and Necropsy:
-
Observe the animals daily for any adverse reactions to the treatment.
-
At a predetermined time post-treatment (e.g., 7-10 days), humanely euthanize all animals.
-
Perform a complete necropsy and systematically collect the entire contents of the abomasum, small intestine, and large intestine.
5. Worm Recovery and Counting:
-
Process the gastrointestinal contents to recover all adult and larval nematodes. This typically involves washing, sieving, and microscopic examination of aliquots.
-
Identify the nematodes to the species level and count the number of adult males, adult females, and larval stages for each species.
6. Data Analysis:
-
Calculate the geometric mean worm burden for each parasite species in each treatment group and the control group.
-
Determine the percentage efficacy of this compound for each parasite species using the following formula:
-
% Efficacy = [(Geometric Mean Control - Geometric Mean Treated) / Geometric Mean Control] * 100
-
Protocol 2: Fecal Egg Count Reduction Test (FECRT)
This protocol describes a field study to evaluate the efficacy of this compound using the Fecal Egg Count Reduction Test.
1. Herd and Animal Selection:
-
Select a herd of cattle with a history of gastrointestinal nematode infections.
-
Choose at least 15-20 animals of a similar age and management group (e.g., weaned calves).
-
Ensure the animals have not been treated with an anthelmintic in the preceding 60 days.
2. Pre-Treatment Fecal Sampling (Day 0):
-
Collect individual fecal samples directly from the rectum of each selected animal.
-
Label each sample with the animal's identification number.
3. Treatment Administration (Day 0):
-
Weigh each animal and administer the recommended dose of this compound.
-
Leave a similar group of animals as an untreated control group.
4. Post-Treatment Fecal Sampling (Day 10-14):
-
Collect a second set of individual fecal samples from the same animals 10 to 14 days after treatment.
5. Fecal Egg Count Determination:
-
Perform a quantitative fecal egg count (e.g., McMaster technique) on all pre- and post-treatment samples to determine the number of eggs per gram (EPG) of feces.
6. Data Analysis:
-
Calculate the group arithmetic mean EPG for both the pre-treatment and post-treatment samples.
-
Calculate the percentage fecal egg count reduction using the formula:
-
% FECR = [(Mean EPG Pre-treatment - Mean EPG Post-treatment) / Mean EPG Pre-treatment] * 100
-
-
An efficacy of 95% or greater is generally considered effective.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Acetylcholinesterase inhibition by this compound at the neuromuscular junction.
Experimental Workflow for a Controlled Efficacy Study
Caption: Workflow for a controlled anthelmintic efficacy study in cattle.
Application Notes and Protocols for In Vivo Efficacy Studies of Haloxon in Horses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxon is an organophosphorus anthelmintic that has demonstrated efficacy against a range of gastrointestinal nematodes in horses.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the regulation of nerve impulses in nematodes.[2][3][4] Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing spastic paralysis and subsequent expulsion of the parasite from the host.[2][3][5][6] These application notes provide detailed protocols for conducting in vivo efficacy studies of this compound in horses, adhering to international guidelines such as those from the Veterinary International Cooperation on Harmonization (VICH).[7][8][9][10][11]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, an organophosphate, irreversibly inhibits the enzyme acetylcholinesterase (AChE) in nematodes by phosphorylating the serine hydroxyl group at the enzyme's active site.[2][3] This inactivation leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The excess ACh continuously stimulates nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the nematode, resulting in sustained muscle contraction and spastic paralysis.[3][6] This paralysis prevents the parasite from maintaining its position within the horse's gastrointestinal tract, leading to its expulsion.
Caption: Signaling pathway of this compound's anthelmintic action.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound in horses and are based on VICH guidelines GL7 and GL15.[7][8][10]
Dose Determination and Confirmation Studies (Controlled Test)
This study design is recommended for the precise evaluation of anthelmintic efficacy.
Objective: To determine the effective dose of this compound against specific nematode species and to confirm this efficacy in a controlled setting.
Materials:
-
Test animals: Horses naturally or experimentally infected with the target parasites.
-
This compound formulation.
-
Control (placebo) formulation.
-
Fecal collection and examination equipment (for Fecal Egg Count Reduction Test).
-
Necropsy and parasitology equipment.
Workflow:
Caption: Workflow for a controlled anthelmintic efficacy study.
Procedure:
-
Animal Selection and Acclimatization:
-
Select horses of similar age (12-24 months for natural infections) and with a history of parasite exposure.[7]
-
House the animals individually or in small groups to prevent reinfection during the study.
-
Allow for an acclimatization period of at least 14 days.
-
-
Pre-Treatment Fecal Egg Count (FEC):
-
Collect individual fecal samples from all horses to confirm infection and to establish a baseline egg count.
-
The McMaster technique is a commonly used quantitative method.
-
-
Randomization:
-
Treatment Administration:
-
Administer the predetermined dose of this compound to the treatment group.
-
Administer a placebo to the control group.
-
Observe animals for any adverse reactions.
-
-
Post-Treatment Data Collection:
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples 10-14 days post-treatment to determine the reduction in egg shedding.[7][8][12]
-
Necropsy: Euthanize all animals at a predetermined time point (e.g., 3-5 days post-treatment) to recover and count the remaining adult worms in the gastrointestinal tract.[1]
-
-
Efficacy Calculation:
-
Calculate the percentage efficacy using the following formula:
-
% Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
Field Efficacy Study (Fecal Egg Count Reduction Test)
This study is designed to evaluate the efficacy of this compound under typical farm conditions.
Objective: To assess the effectiveness of this compound in reducing nematode egg shedding in a herd of horses.
Procedure:
-
Herd Selection: Select a herd with a known history of parasite infections. A minimum of six horses with pre-treatment FECs of at least 200 eggs per gram (EPG) should be included.
-
Pre-Treatment FEC: Collect fecal samples from all selected horses on Day 0.
-
Treatment: Administer the recommended dose of this compound to all selected horses.
-
Post-Treatment FEC: Collect fecal samples from the same horses 14 days post-treatment.[12][13]
-
FECRT Calculation: Calculate the percentage reduction in fecal egg count for the herd. A reduction of 90-95% or greater is generally considered effective.[14]
Data Presentation
The following tables summarize the efficacy of this compound from critical anthelmintic tests in horses.
Table 1: Efficacy of this compound against Various Equine Nematodes [1]
| Parasite Species | Dose (mg/kg) | Number of Horses | Efficacy (%) |
| Parascaris equorum | ~56-75 | 5 | 100 |
| Oxyuris equi | ~56-75 | 5 | 100 |
| Probstmayria vivipara | ~56-75 | 5 | 100 |
| Triodontophorus spp. | ~56-75 | 5 | 100 |
| Oesophagodontus spp. | ~56-75 | 5 | 100 |
| Craterostomum spp. | ~56-75 | 5 | 100 |
| Strongylus vulgaris | ~56-75 | 5 | ~100 (probable) |
| Trichonema spp. (Small Strongyles) | ~56-75 | 5 | 91-100 |
| Strongylus equinus | ~56-75 | 5 | 50-70 |
| Strongylus edentatus | ~56-75 | 5 | 50-70 |
Table 2: Safety and Tolerability of this compound in Horses [1]
| Number of Horses | Dose Range (mg/kg) | Observations |
| 156 | 60-80 | No ill effects observed in the majority of animals. Some emaciated horses showed transient sluggishness 3-5 days post-dosing. |
| 2 | 200 | No adverse effects noted. |
| 47 | 70-120 | No ill effects when administered in conjunction with organophosphate dips. |
Conclusion
The provided protocols and data offer a comprehensive framework for designing and conducting in vivo efficacy studies of this compound in horses. Adherence to these standardized methods will ensure the generation of reliable and comparable data for regulatory approval and for the development of effective parasite control programs. The high efficacy of this compound against several key equine nematode parasites, coupled with a good safety profile, underscores its potential utility in veterinary medicine. However, the variable efficacy against Strongylus equinus and S. edentatus should be considered when designing treatment protocols.
References
- 1. journals.co.za [journals.co.za]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. vichsec.org [vichsec.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. VICH GL7 Efficacy of anthelmintics: general requirements - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]
- 13. vettimes.com [vettimes.com]
- 14. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Haloxon Solubility and Stability
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Haloxon in water. What should I do?
A1: this compound, like many organic compounds, is expected to have low aqueous solubility. If you are observing poor solubility, consider the following:
-
Use of Co-solvents: Try preparing a stock solution in an organic solvent like DMSO or ethanol first, and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can affect biological experiments.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of your aqueous solution to see if it improves solubility.
-
Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can lead to degradation. Always check for any visual signs of degradation (e.g., color change) and confirm the integrity of the compound after such treatments.
Q2: My this compound solution, initially clear, has formed a precipitate over time. Why is this happening and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
Supersaturation: Your initial solution may have been supersaturated. When the solution cools or is agitated, the excess compound can precipitate out. To avoid this, ensure you are working below the compound's saturation point in that specific solvent system.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, the solvent can evaporate, increasing the concentration of this compound and leading to precipitation. Always use tightly sealed containers for storage.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation. Store your solutions at a constant and appropriate temperature.
-
Compound Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. It is crucial to assess the stability of this compound under your storage conditions.
Q3: What is the best way to store this compound stock solutions?
A3: While specific stability data for this compound is not available, general best practices for storing organic compounds in solution should be followed:
-
Solvent Choice: Store this compound in a solvent in which it is highly soluble and stable. Anhydrous DMSO or ethanol are common choices.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | Low intrinsic solubility in the chosen solvent. | Try a different solvent (e.g., DMSO, DMF, ethanol). Use gentle heating or sonication. If for aqueous use, prepare a concentrated stock in an organic solvent and dilute. |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution as the solvent polarity increases. | Decrease the final concentration. Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay). Try different buffering agents or pH. |
| Solution changes color over time | Compound degradation. | Prepare fresh solutions before use. Store solutions protected from light and at a lower temperature. Perform a stability study to understand the degradation kinetics. |
| Inconsistent experimental results | Solution instability or inaccurate concentration. | Always use freshly prepared dilutions from a validated stock solution. Confirm the concentration of the stock solution spectrophotometrically if possible. Ensure complete dissolution before use. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in various laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the solvent to be tested.
-
Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation:
Once the experiments are complete, the quantitative solubility data should be summarized in a table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (Molar) |
| Water | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
Protocol 2: Assessment of this compound Stability
This protocol describes a method to assess the stability of this compound under different conditions.
Materials:
-
This compound stock solution (in a stable solvent like DMSO)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubators set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Light source (for photostability)
-
Amber and clear vials
-
HPLC system for quantification
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
For Temperature Stability: Aliquot the solutions into vials and store them in incubators at different temperatures.
-
For pH Stability: Aliquot the solutions into vials and store them at a constant temperature (e.g., 25°C).
-
For Photostability: Aliquot the solutions into both clear and amber vials and expose the clear vials to a controlled light source while keeping the amber vials in the dark as a control.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation:
The results of the stability studies should be tabulated to clearly present the degradation profile under various conditions.
Table 2: Stability of this compound Under Various Conditions
| Condition | Time (hours) | % this compound Remaining |
| Temperature | ||
| 4°C, pH 7.4 | 24 | Experimental Value |
| 25°C, pH 7.4 | 24 | Experimental Value |
| 37°C, pH 7.4 | 24 | Experimental Value |
| pH (at 25°C) | ||
| pH 3 | 24 | Experimental Value |
| pH 7.4 | 24 | Experimental Value |
| pH 9 | 24 | Experimental Value |
| Light (at 25°C, pH 7.4) | ||
| Exposed to Light | 24 | Experimental Value |
| Protected from Light | 24 | Experimental Value |
Visualizations
Potential degradation products of Haloxon and their interference
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation products of Haloxon and their interference in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound, an organophosphate anthelmintic, primarily degrades via hydrolysis of the phosphoester bond. This process yields two main products: 3-chloro-4-methyl-7-hydroxycoumarin and bis(2-chloroethyl) phosphate. Degradation can also occur through photolysis and enzymatic metabolism.
Q2: How can these degradation products interfere with my experiments?
A2: The degradation products of this compound can introduce variability and inaccuracies in experimental results. The coumarin derivative, 3-chloro-4-methyl-7-hydroxycoumarin, is fluorescent and can interfere with fluorescence-based assays, leading to false-positive or skewed readings[1][2][3]. Both degradation products may also exhibit biological activity, potentially confounding toxicological or efficacy studies.
Q3: What is the primary mechanism of action for this compound and do its degradation products have similar effects?
A3: The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function[4]. This leads to an accumulation of the neurotransmitter acetylcholine, causing neurotoxic effects. While the degradation products are generally considered less toxic, their potential to interact with AChE or other biological targets should not be disregarded in sensitive assays.
Q4: Are there other signaling pathways affected by this compound or its degradation products?
A4: Yes, beyond acetylcholinesterase inhibition, organophosphates can impact other cellular signaling pathways. One notable example is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis[5][6]. Dysregulation of the MAPK pathway by organophosphates can contribute to oxidative stress and neuronal damage[5][6]. Researchers should be aware of these potential off-target effects.
Troubleshooting Guides
Issue: Inconsistent results in fluorescence-based assays.
-
Potential Cause: Interference from the fluorescent degradation product, 3-chloro-4-methyl-7-hydroxycoumarin. Coumarin derivatives are known to exhibit intrinsic fluorescence, which can artificially inflate readings in assays relying on fluorescent reporters[1][2][3].
-
Troubleshooting Steps:
-
Analyze a blank sample: Run a sample containing only the vehicle and any potential degradation products (if standards are available) to quantify the background fluorescence.
-
Use a different fluorescent dye: Select a dye with excitation and emission spectra that do not overlap with those of the coumarin derivative.
-
Purify the this compound sample: Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its degradation products before conducting the assay.
-
Issue: Unexpected biological activity in control groups treated with aged this compound solutions.
-
Potential Cause: The degradation products of this compound may retain some biological activity, interfering with the experimental outcome.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the concentration of degradation products.
-
Characterize aged solutions: If using older solutions is unavoidable, analyze them using LC-MS/MS or a similar method to identify and quantify the degradation products present.
-
Test degradation products individually: If possible, obtain or synthesize the primary degradation products and test their biological activity in your assay system to understand their specific contributions.
-
Data Presentation
Table 1: Primary Degradation Products of this compound
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-chloro-4-methyl-7-hydroxycoumarin | C₁₀H₇ClO₃ | 210.61 | Fluorescent |
| bis(2-chloroethyl) phosphate | C₄H₈Cl₂O₄P | 221.98 | Not inherently fluorescent |
Table 2: Hydrolysis Rate of Organophosphates under Different pH Conditions
| pH | Condition | Approximate Half-life | Reference |
| 5 | Acidic | Slower hydrolysis | [7] |
| 7 | Neutral | Moderate hydrolysis | [7] |
| 9 | Basic | Faster hydrolysis | [7] |
| Note: Specific kinetic data for this compound is limited; these are general trends for organophosphate hydrolysis. The rate is temperature-dependent. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound and Its Degradation Products
This protocol provides a general framework for the simultaneous detection and quantification of this compound and its primary degradation products in biological matrices.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
This compound: Monitor the specific parent-to-product ion transition.
-
3-chloro-4-methyl-7-hydroxycoumarin: Monitor its specific transition.
-
bis(2-chloroethyl) phosphate: This compound may be more amenable to negative ion mode (ESI-).
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a matching matrix.
-
Protocol 2: GC-MS Method for the Analysis of bis(2-chloroethyl) phosphate
This method is suitable for the analysis of the more volatile degradation product.
-
Sample Preparation (Aqueous Samples):
-
Adjust the pH of the aqueous sample to < 2 with a suitable acid.
-
Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or a solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the solvent and reconstitute in a small volume of a suitable solvent for GC injection (e.g., ethyl acetate).
-
Derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Use electron ionization (EI) mode and scan a mass range of m/z 50-400 or use selected ion monitoring (SIM) for higher sensitivity.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Signaling pathways affected by this compound.
References
- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
Technical Support Center: Optimizing Haloxon Dosage for Nematode Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Haloxon for studies involving various nematode species. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against nematodes?
This compound is an organophosphate anthelmintic. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[1][2][3][4] Acetylcholine is a major excitatory neurotransmitter that controls motor activity in nematodes.[1][5] By inhibiting AChE, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, spastic paralysis, and ultimately the death of the nematode.[6]
Q2: Which nematode species is this compound most effective against, and at what dosage?
Published studies have demonstrated that this compound is effective against Haemonchus contortus. A dosage of 40 mg/kg has been shown to significantly reduce worm burdens in sheep.
Q3: What is the reported efficacy of this compound against Trichostrongylus colubriformis and Ostertagia circumcincta?
Q4: Is anthelmintic resistance to this compound a concern?
Yes, as with other anthelmintics, resistance to organophosphates like this compound can develop in nematode populations. This can lead to reduced efficacy of the drug. It is essential to use appropriate diagnostic methods, such as the Fecal Egg Count Reduction Test (FECRT), to monitor for the development of resistance in the nematode populations being studied.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in my in vivo experiments.
-
Possible Cause 1: Anthelmintic Resistance. The nematode population may have developed resistance to organophosphates.
-
Solution: Conduct a Fecal Egg Count Reduction Test (FECRT) to assess the resistance status of your nematode population. If resistance is confirmed, consider using an anthelmintic from a different chemical class.
-
-
Possible Cause 2: Incorrect Dosage. Underdosing is a common reason for treatment failure.
-
Solution: Ensure accurate weighing of animals and precise calibration of drenching equipment to administer the correct dose. For species with unknown optimal dosages, perform a dose-finding study.
-
-
Possible Cause 3: Improper Drug Administration. If the drug is not administered correctly, its absorption and efficacy can be compromised.
-
Solution: For oral administration, ensure the dosing gun is placed correctly over the back of the tongue to ensure the entire dose is swallowed.[7]
-
-
Possible Cause 4: Drug Stability. Improper storage can lead to degradation of the active ingredient.
-
Solution: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare solutions fresh for each experiment whenever possible.
-
Problem 2: High variability in results during in vitro larval development assays.
-
Possible Cause 1: Inconsistent Larval Age and Stage. The susceptibility of nematode larvae to anthelmintics can vary with their developmental stage.
-
Solution: Use a synchronized population of larvae (e.g., L3 stage) for your assays to ensure uniformity.
-
-
Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound may have an impact on larval viability.
-
Solution: Always include a solvent control group in your experimental design to account for any effects of the vehicle on the larvae.
-
-
Possible Cause 3: Incomplete Drug Dissolution. If this compound is not fully dissolved, the actual concentration in the assay wells will be lower than intended.
-
Solution: Ensure this compound is completely dissolved in the chosen solvent before preparing serial dilutions. Gentle warming or vortexing may aid dissolution, but always check for precipitation.
-
Data Presentation
Table 1: Reported Efficacy of this compound Against Various Nematode Species
| Nematode Species | Host | Dosage (mg/kg) | Efficacy | Reference |
| Haemonchus contortus | Sheep | 40 | Significantly reduced worm burden | |
| Trichostrongylus spp. | Sheep | Not Specified | Variable | |
| Ostertagia spp. | Cattle | Not Specified | Variable | [8] |
Note: Specific efficacy data for Trichostrongylus colubriformis and Ostertagia circumcincta at defined this compound dosages are limited. Researchers should conduct dose-response studies.
Experimental Protocols
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[9][10][11][12]
-
Animal Selection: Select a group of at least 10-15 animals with naturally or experimentally induced nematode infections. Animals should have a pre-treatment fecal egg count (FEC) that is high enough for a meaningful reduction to be detected.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment Administration: Weigh each animal accurately and administer the calculated dose of this compound orally. A control group receiving a placebo (vehicle only) should be included.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from all animals in both the treatment and control groups 10 to 14 days after treatment.
-
Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique like the McMaster method.
-
Calculation of Efficacy: Calculate the percentage reduction in FEC for the treated group compared to the control group using the following formula: % Reduction = [1 - (Mean EPG of Treated Group Post-treatment / Mean EPG of Control Group Post-treatment)] * 100
In Vitro Efficacy: Larval Development Assay (LDA)
This protocol provides a general framework for assessing the effect of this compound on the development of nematode larvae from the egg to the third larval stage (L3).[13][14][15][16][17]
-
Nematode Egg Recovery: Recover nematode eggs from the feces of infected animals using a series of sieves and a flotation solution (e.g., saturated sucrose or sodium chloride).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup: In a 96-well microtiter plate, add approximately 100 eggs per well. Then, add the different concentrations of this compound to the respective wells. Include a negative control (eggs in culture medium only) and a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 7 days in a humidified chamber.
-
Inhibition of Development: After the incubation period, add a drop of Lugol's iodine to each well to stop further development and stain the larvae.
-
Counting: Under a microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each this compound concentration compared to the control wells. Determine the EC50 value (the concentration of this compound that inhibits 50% of larval development).
Mandatory Visualizations
Caption: Cholinergic signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy using in vivo and in vitro methods.
References
- 1. Functional genomics of nematode acetylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic signaling at the body wall neuromuscular junction distally inhibits feeding behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase genes in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional genomics of nematode acetylcholinesterases | Parasitology | Cambridge Core [cambridge.org]
- 5. Acetylcholine - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 7. cattleparasites.org.uk [cattleparasites.org.uk]
- 8. Overview of Gastrointestinal Parasites of Ruminants - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 9. msd-animal-health.com [msd-animal-health.com]
- 10. combar-ca.eu [combar-ca.eu]
- 11. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 12. Improving the detection of anthelmintic resistance: evaluation of faecal egg count reduction test procedures suitable for farm routines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mro.massey.ac.nz [mro.massey.ac.nz]
- 14. In vitro larval assays for anthelmintic resistance in cattle nematodes. | Meat & Livestock Australia [mla.com.au]
- 15. In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mro.massey.ac.nz [mro.massey.ac.nz]
- 17. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the in vitro activity of Haloxon against helminths
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the organophosphate anthelmintic, Haloxon. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments investigating this compound's activity against helminths.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an organophosphorus compound that acts as a cholinesterase antagonist.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper function of the nervous system in helminths. By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to spastic paralysis and eventual death of the parasite.[1]
Q2: Which life stages of helminths are susceptible to this compound in vitro?
A2: The in vitro efficacy of this compound can vary significantly depending on the life stage of the helminth. One study found that this compound was ineffective against the free-living stages (unembryonated ova, embryonated ova, first-, second-, third-, and exsheathed third-stage larvae) of Haemonchus contortus at the concentrations tested. This suggests that the drug may not readily penetrate the eggshell or larval cuticle of these early stages, or that the target enzyme is not as critical or is expressed differently during these phases of development. In contrast, this compound has shown efficacy against adult and immature stages of various gastrointestinal nematodes in vivo, which suggests that the parasitic stages residing in the host's gut are more susceptible.
Q3: Are there established in vitro potency values (e.g., IC50) for this compound against common helminth species?
A3: There is a notable lack of publicly available, quantitative in vitro efficacy data (such as IC50 or EC50 values) specifically for this compound against a wide range of helminth species. This scarcity of data makes it challenging to establish definitive potency benchmarks. To provide a frame of reference, the table below includes data for other organophosphate anthelmintics, which share a similar mechanism of action. Researchers should be aware that these values are not directly transferable to this compound and should be used as a general guide.
Troubleshooting Guide
Problem 1: No observable effect of this compound on helminth motility or viability in vitro.
| Possible Cause | Troubleshooting Step |
| Inappropriate Helminth Life Stage: | As noted in the FAQs, free-living stages of some helminths, like H. contortus, have shown resistance to this compound in vitro. Ensure you are using a life stage that is known to be susceptible. If possible, use adult or late-stage larval forms recovered from a host. |
| Poor Drug Solubility/Dissolution: | This compound, like many organic compounds, may have limited aqueous solubility. Ensure the drug is fully dissolved in the solvent (e.g., DMSO) before adding it to the culture medium. The final solvent concentration should be non-toxic to the helminths (typically ≤1% DMSO). You can perform a solvent toxicity control to verify this. |
| Incorrect Assay Conditions: | The pH, temperature, and composition of the culture medium can all influence drug activity. Ensure your assay conditions are optimal for the specific helminth species being tested. For example, a pH of 7.0 and a temperature of 25°C were used in one study with H. contortus free-living stages. |
| Short Incubation Time: | The effect of this compound may not be immediate. Ensure a sufficient incubation period to observe any effects on motility or development. It is recommended to have multiple time points for observation (e.g., 24, 48, and 72 hours). |
| Drug Degradation: | Organophosphates can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh drug solutions for each experiment and avoid prolonged storage of diluted solutions. |
Problem 2: High variability in results between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Uneven Distribution of Larvae/Worms: | Ensure a homogenous suspension of helminths before dispensing them into the assay plates. Gently mix the suspension between pipetting steps. |
| Inconsistent Drug Concentration: | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of the drug solution to each well. |
| "Edge Effects" in Microplates: | The outer wells of a microplate can be prone to evaporation, leading to changes in drug concentration. To mitigate this, avoid using the outermost wells for experimental conditions or fill them with sterile water or media to maintain humidity. |
| Subjectivity in Motility Scoring: | Manual scoring of helminth motility can be subjective. If possible, use an automated motility tracking system. If scoring manually, have a clear and consistent scoring system and have the same person score all plates in an experiment, or have multiple blinded scorers. |
Quantitative Data on Organophosphate Anthelmintics
Due to the limited availability of specific in vitro data for this compound, the following tables summarize findings for other organophosphate anthelmintics to provide a general reference for expected potencies.
Table 1: In Vitro Efficacy of Coumaphos against Various Parasites
| Parasite Species | Life Stage | Assay Type | IC50/LC50 | Reference |
| Haemonchus contortus | Third-stage larvae | Motility | >100 µg/cm³ | [2] |
| Rhipicephalus (Boophilus) annulatus | Adult Female | Adult Immersion Test | 9 ppm | |
| Haemaphysalis bispinosa | Adult Female | Adult Immersion Test | 8.75 ppm |
Table 2: In Vitro Efficacy of Dichlorvos against Various Parasites
| Parasite Species | Life Stage | Assay Type | IC50/LC50 | Reference |
| Haemonchus contortus | Third-stage larvae | Motility | >100 µg/cm³ | [2] |
| Cochliomyia hominivorax | L1, L2, L3 larvae | Larvicidal Assay | 100% efficacy at tested concentrations |
Table 3: In Vitro Efficacy of Trichlorfon against Various Parasites
| Parasite Species | Life Stage | Assay Type | Observation | Reference |
| Dawestrema cycloancistrium | Adult | Motility | 100% mortality at 10 g/L after 30 min | |
| Dawestrema cycloancistrium | Adult | Motility | 100% mortality at 10 mg/L after 3 h |
Experimental Protocols
Detailed Methodology: Helminth Motility Assay with an Organophosphate Anthelmintic
This protocol is a generalized procedure for assessing the in vitro activity of an organophosphate anthelmintic, like this compound, against the larval or adult stages of gastrointestinal nematodes. It should be optimized for the specific helminth species and life stage being investigated.
1. Materials:
- Mature, motile helminths (e.g., L3 larvae or adult worms)
- Phosphate-buffered saline (PBS) or other suitable culture medium
- Organophosphate anthelmintic (e.g., this compound)
- Dimethyl sulfoxide (DMSO) for dissolving the drug
- Multi-well culture plates (e.g., 24- or 96-well)
- Inverted microscope or automated motility analysis system
- Pipettes and sterile tips
- Incubator
2. Procedure:
- Preparation of Helminths:
- Collect the desired life stage of the helminth. For larval stages, this may involve culturing eggs from fecal samples. For adult worms, they may be recovered from the gastrointestinal tract of an infected host.
- Wash the helminths several times in sterile PBS or culture medium to remove debris.
- Assess the initial motility to ensure a healthy population for the assay.
Visualizations
Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.
References
- 1. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthelmintic efficacy and sublethal effects of trichlorfon in pirarucu (Arapaima gigas) naturally infected with Dawestrema cycloancistrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Haloxon Neurotoxicity Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their studies of Haloxon-induced neurotoxicity.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it studied for neurotoxicity?
This compound is an organophosphorus (OP) compound that has been used as an anthelmintic in livestock. It is a valuable research tool for studying organophosphate-induced delayed neuropathy (OPIDN), a neurodegenerative disorder characterized by a delayed onset of ataxia and paralysis.[1][2][3] The neurotoxic effects of this compound are not typically associated with acute cholinergic crisis, but rather a delayed axonopathy.[4]
2. What is the primary mechanism of this compound-induced neurotoxicity?
The primary initiating event in this compound-induced neurotoxicity is the inhibition of Neuropathy Target Esterase (NTE), a serine hydrolase in the nervous system.[5][6][7] For neurotoxicity to occur, a two-step process is required: phosphorylation of the NTE active site by this compound, followed by "aging," which involves a conformational change in the inhibited enzyme.[5][7] Inhibition of NTE's normal function, which is thought to involve lysophospholipase activity, is believed to be a key initiating step.[8]
3. What is Organophosphate-Induced Delayed Neuropathy (OPIDN)?
OPIDN is a neurotoxic disorder that develops 1 to 4 weeks after exposure to certain organophosphates, including this compound.[5][7] It is characterized by the distal degeneration of axons in both the central and peripheral nervous systems.[5] Clinical signs often include cramping muscle pain in the lower limbs, numbness, and progressive weakness, which can lead to a high-stepping gait and, in severe cases, quadriplegia.[5]
4. What animal model is most commonly used for studying this compound neurotoxicity?
Sheep are a frequently used and relevant animal model for studying this compound-induced delayed neurotoxicity.[1][9][10] This is because they exhibit a dose-dependent neurotoxic response to this compound that mimics the delayed neuropathy seen in other species.[1][9] The genetic variability in plasma A (aryl) esterase activity in sheep also provides a useful model for studying susceptibility to OP neurotoxicity.[9]
5. What are the typical clinical signs of this compound neurotoxicity in sheep?
The most prominent clinical signs of this compound-induced delayed neurotoxicity in sheep are posterior ataxia and paresis, which typically develop around 20 days after exposure.[1] While motor function is significantly affected, skin sensitivity, pupillary light response, and patellar reflex often remain normal.[1]
Troubleshooting Guides
This section addresses common issues that may arise during this compound neurotoxicity experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in neurotoxic response between animals | Genetic differences in plasma A (aryl) esterase activity.[9] Inconsistent dosing. | Phenotype animals for plasma A (aryl) esterase activity before the experiment to ensure balanced groups. Ensure accurate and consistent oral gavage technique for this compound administration. |
| No observable clinical signs of neurotoxicity after this compound administration | Insufficient dose. Animal phenotype with high plasma A (aryl) esterase activity.[9] Insufficient observation period. | Consult dose-response data to ensure an adequate dose is being used for the animal's phenotype. Extend the observation period to at least 30 days post-dosing, as the onset of clinical signs is delayed.[1][9] |
| Unexpected acute cholinergic toxicity | Incorrect compound administered. Contamination of this compound with a more potent acetylcholinesterase inhibitor. | Verify the identity and purity of the this compound being used. While this compound primarily targets NTE, very high doses may lead to some acetylcholinesterase inhibition. |
| Difficulty in detecting axonal degeneration in histology | Inappropriate staining technique. Tissue processing artifacts. Timing of tissue collection is too early or too late. | Use specific stains for degenerating myelin and axons, such as Luxol Fast Blue and silver stains.[11] Ensure proper fixation and processing of spinal cord tissue to prevent artifacts.[11] Collect tissues at the peak of clinical signs for optimal detection of axonal degeneration. |
| Inconsistent results in NTE activity assays | Sample degradation. Incorrect buffer or substrate concentrations. Incomplete inhibition of non-NTE esterases. | Prepare tissue homogenates fresh or store them properly at -80°C. Optimize assay conditions, including pH, temperature, and substrate concentration. Ensure complete inhibition of other esterases with appropriate concentrations of paraoxon before measuring mipafox-sensitive NTE activity. |
| Ambiguous electrophysiology results | Improper electrode placement. Anesthesia affecting nerve conduction. Signal interference. | Ensure correct and stable placement of stimulating and recording electrodes. Use a consistent and appropriate level of anesthesia that minimizes effects on the nervous system. Use a Faraday cage and proper grounding to reduce electrical noise. |
Quantitative Data Summary
The following tables summarize quantitative data from this compound neurotoxicity studies in sheep.
Table 1: Dose-Response of this compound in Sheep
| Dose (mg/kg, oral) | Animal Phenotype (Plasma A Esterase) | Observed Effect | Reference |
| 290 | Not specified | Posterior ataxia and paresis developed ~20 days post-treatment. | [1] |
| 370 | Not specified | Posterior ataxia and paresis developed ~20 days post-treatment. | [1] |
| 400 | Low activity | Clinical signs of delayed neurotoxicity within one month; degeneration of myelinated nerve fibers in the brain stem and spinal cord. | [9] |
| 470 | Not specified | Posterior ataxia and paresis developed ~20 days post-treatment. | [1] |
| 550 | Not specified | Posterior ataxia and paresis developed ~20 days post-treatment. | [1] |
| 600 | Not specified | Posterior ataxia and paresis developed ~20 days post-treatment. | [1] |
| 800 | Low activity | Increased incidence and severity of clinical signs and spinal cord lesions compared to 400 mg/kg. | [9] |
| 400 - 800 | High activity | No clinical signs or lesions of organophosphate-induced delayed neurotoxicity. | [9] |
Table 2: Electrophysiological Findings in Sheep Treated with this compound
| Parameter | Observation in Ataxic Sheep | Interpretation | Reference |
| Motor Nerve Conduction Velocity (Tibial and Fibular Nerves) | No abnormally slow conduction velocities. | Peripheral motor nerve function appears normal. | [1] |
| Skeletal Muscle Contractile Strength | Normal. | Skeletal muscle function is not directly affected. | [1] |
| Somatosensory Evoked Responses (SER) | Very low amplitudes or prolonged wave component latencies. | Injury in the central neural pathways for somesthesia. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound neurotoxicity research.
This compound Administration and Clinical Observation in Sheep (Adapted from multiple sources)
Objective: To induce delayed neurotoxicity in sheep for subsequent analysis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water or corn oil)
-
Oral gavage tube suitable for sheep
-
Syringes
-
Animal scale
Protocol:
-
Animal Selection and Acclimation: Select healthy adult sheep and acclimate them to the housing conditions for at least one week before the experiment. If investigating the role of A esterase, phenotype the animals prior to dosing.
-
Dose Preparation: Prepare the desired dose of this compound in the chosen vehicle. Ensure the this compound is fully suspended or dissolved.
-
Administration:
-
Weigh the sheep to determine the exact volume of the this compound suspension to administer.
-
Administer the this compound suspension orally using a gavage tube.
-
-
Clinical Observation:
-
Observe the animals daily for clinical signs of neurotoxicity, particularly changes in gait, coordination, and the presence of ataxia or paresis.
-
Clinical scoring can be performed to quantify the severity of the neurotoxic effects.
-
The onset of clinical signs is typically delayed, so continue observations for at least 30 days post-dosing.[1][9]
-
Neuropathy Target Esterase (NTE) Activity Assay (General Protocol)
Objective: To measure the inhibition of NTE activity in neural tissue.
Materials:
-
Brain or spinal cord tissue
-
Homogenization buffer (e.g., Tris-HCl with EDTA)
-
Paraoxon (for inhibiting non-NTE esterases)
-
Mipafox (for inhibiting NTE)
-
Phenyl valerate (substrate)
-
Colorimetric reagent (e.g., 4-aminoantipyrine and potassium ferricyanide)
-
Spectrophotometer
Protocol:
-
Tissue Homogenization: Homogenize the neural tissue in ice-cold buffer.
-
Pre-incubation:
-
Divide the homogenate into three sets of tubes.
-
To the first set, add buffer only (total esterase activity).
-
To the second set, add paraoxon to inhibit non-NTE esterases.
-
To the third set, add both paraoxon and mipafox to inhibit all relevant esterases.
-
Incubate the tubes to allow for enzyme inhibition.
-
-
Substrate Addition and Reaction: Add phenyl valerate to all tubes and incubate to allow for substrate hydrolysis.
-
Colorimetric Detection: Stop the reaction and add the colorimetric reagent to develop a colored product.
-
Measurement: Measure the absorbance of the samples using a spectrophotometer.
-
Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated samples and the paraoxon + mipafox-treated samples.
Histopathology of the Spinal Cord
Objective: To visualize axonal degeneration in the spinal cord.
Materials:
-
Spinal cord tissue
-
Formalin (for fixation)
-
Paraffin (for embedding)
-
Microtome
-
Stains for myelin (e.g., Luxol Fast Blue) and axons (e.g., silver stains)
-
Microscope
Protocol:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the animal and carefully dissect the spinal cord.
-
Fix the spinal cord in 10% neutral buffered formalin.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded alcohols.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning: Cut thin sections of the spinal cord using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Luxol Fast Blue to visualize myelin.
-
Counterstain with a silver stain (e.g., Bielschowsky's method) to visualize axons.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the extent of axonal degeneration and demyelination.[11]
In Vivo Electrophysiology in Sheep (Conceptual Protocol)
Objective: To assess the functional integrity of central and peripheral neural pathways.
Materials:
-
Anesthesia machine and appropriate anesthetic agents
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Computer with analysis software
Protocol:
-
Animal Preparation: Anesthetize the sheep and maintain a stable level of anesthesia throughout the procedure.
-
Electrode Placement:
-
For Somatosensory Evoked Potentials (SERs), place stimulating electrodes over a peripheral nerve (e.g., the tibial nerve) and recording electrodes over the corresponding somatosensory cortex.
-
For nerve conduction velocity studies, place stimulating and recording electrodes along the path of a peripheral nerve.
-
-
Stimulation and Recording:
-
Deliver electrical stimuli to the peripheral nerve.
-
Record the resulting electrical activity from the recording electrodes.
-
-
Data Analysis:
-
For SERs, measure the latency and amplitude of the recorded waveforms.[1]
-
For nerve conduction studies, calculate the conduction velocity based on the distance between electrodes and the latency of the response.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for studying this compound neurotoxicity.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. revistas.usp.br [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. msjonline.org [msjonline.org]
- 5. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organophosphate induced delayed pure motor neuropathy | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 8. AOP-Wiki [aopwiki.org]
- 9. This compound-induced delayed neurotoxicity: effect of plasma A (aryl) esterase activity on severity of lesions in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of this compound and its relationship to blood esterases of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Haloxon Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Haloxon toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxic effects?
This compound is an organophosphate (OP) anthelmintic used to treat parasitic infections in livestock.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[2] This can cause a range of clinical signs, from hypersalivation, urination, and diarrhea to muscle tremors, convulsions, and ultimately, respiratory failure and death.[2] this compound is also known to cause delayed neurotoxicity, characterized by ataxia and paresis, which can develop weeks after exposure to high doses.[4]
Q2: What are the key considerations before starting an animal study with this compound?
Before initiating an animal study, it is critical to consider the species and genetic background of the animals. The toxicity of this compound can vary significantly between species and even between individuals of the same species due to genetic polymorphisms. For instance, the acute oral median lethal dose (LD50) of this compound in sheep is markedly influenced by the presence or absence of plasma A esterase, an enzyme that hydrolyzes this compound.[1]
Q3: What are the established antidotes for this compound toxicity?
While specific studies on antidotes for this compound are limited, the standard treatment for organophosphate poisoning involves a combination of a muscarinic antagonist, such as atropine, and a cholinesterase reactivator, like pralidoxime (2-PAM).[2][5][6]
-
Atropine: Counteracts the muscarinic effects of acetylcholine accumulation, such as increased secretions, bronchoconstriction, and bradycardia.[7]
-
Pralidoxime (2-PAM): Reactivates the phosphorylated acetylcholinesterase, helping to restore normal nerve function.[2][7]
It is important to note that the effectiveness of oximes can be dependent on the specific organophosphate and the time elapsed since exposure.[6]
Q4: What supportive care measures should be implemented in case of this compound toxicity?
Supportive care is crucial for managing this compound toxicity and improving survival rates. Key measures include:
-
Decontamination: If exposure is dermal, the animal's skin should be thoroughly washed with soap and water. For oral exposure, gastric lavage or the administration of activated charcoal may be considered to reduce absorption.
-
Respiratory Support: Ensuring a clear airway and providing artificial ventilation if necessary is critical, as respiratory failure is a common cause of death in severe OP poisoning.
-
Fluid and Electrolyte Balance: Intravenous fluids can help maintain cardiovascular function and correct any imbalances caused by vomiting or diarrhea.
-
Control of Seizures: Anticonvulsants such as diazepam may be administered to control seizures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate at expected non-lethal doses. | Genetic susceptibility of the animal model (e.g., absence of plasma A esterase).[1] | 1. Screen animals for relevant genetic markers if possible. 2. Conduct a pilot dose-response study with a small number of animals to determine the appropriate dose for your specific animal strain. 3. Ensure the this compound solution is properly prepared and the dose is accurately calculated and administered. |
| Delayed onset of neurological signs (ataxia, weakness) several weeks after this compound administration. | Organophosphate-induced delayed neurotoxicity (OPIDN).[4] | 1. This is a known effect of high doses of some organophosphates, including this compound.[4] 2. There is no specific antidote for OPIDN. Supportive care is the primary treatment. 3. Future experimental designs should consider using lower doses of this compound if OPIDN is not the intended endpoint. |
| Atropine and pralidoxime treatment is not effective in reversing toxicity. | 1. Delayed administration of antidotes. 2. Inappropriate dosage of antidotes. 3. "Aging" of the phosphorylated acetylcholinesterase, rendering it resistant to reactivation by oximes. | 1. Administer antidotes as soon as clinical signs of toxicity appear. 2. Consult literature for appropriate dosages of atropine and pralidoxime for the specific animal model and adjust based on the severity of signs. 3. Be aware that the efficacy of oximes decreases over time after exposure.[8] |
| Animals exhibit excessive salivation, lacrimation, and respiratory distress. | Cholinergic crisis due to acetylcholinesterase inhibition.[2] | 1. Immediately administer atropine to block muscarinic receptors and reduce secretions. 2. Provide respiratory support, including oxygen and, if necessary, mechanical ventilation. 3. Administer a cholinesterase reactivator like pralidoxime. |
Quantitative Data on this compound Toxicity
The following tables summarize available quantitative data on this compound toxicity from animal studies.
Table 1: Acute Oral Median Lethal Dose (LD50) of this compound in Sheep
| Sheep Phenotype | LD50 (mg/kg of body weight) | 95% Confidence Limits (mg/kg) | Reference |
| Plasma A Esterase Negative (EsA-) | 763 | 543 - 1,072 | [1] |
| Plasma A Esterase Positive (EsA+) | > 11,392 | Not Determined | [1] |
Table 2: Doses of this compound Inducing Delayed Neurotoxicity in Sheep
| Oral Dose (mg/kg) | Observed Effect | Time to Onset | Reference |
| 290, 370, 470, 550, 600 | Posterior ataxia and paresis | Approximately 20 days post-treatment | [4] |
Experimental Protocols
1. General Protocol for Assessing the Efficacy of Atropine and Pralidoxime in an Animal Model of Acute this compound Toxicity
-
Animal Model: Select an appropriate animal model (e.g., rats, mice, or a target species like sheep).
-
Dosing:
-
Determine the LD50 of this compound in the chosen animal model through a preliminary dose-finding study.
-
Administer a sublethal or lethal dose of this compound (depending on the experimental objective) orally or via the intended route of exposure.
-
-
Treatment Groups:
-
Control Group: Receives this compound and a vehicle control (e.g., saline).
-
Atropine Group: Receives this compound followed by a therapeutic dose of atropine sulfate.
-
Pralidoxime Group: Receives this compound followed by a therapeutic dose of pralidoxime.
-
Combination Therapy Group: Receives this compound followed by both atropine and pralidoxime.
-
-
Administration of Antidotes: Administer antidotes at a predetermined time point after this compound administration or upon the appearance of clinical signs of toxicity.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and record the severity and time of onset.
-
Monitor survival rates over a specified period.
-
Collect blood samples at various time points to measure cholinesterase activity.
-
-
Data Analysis:
-
Compare survival rates between the different treatment groups.
-
Analyze the effect of treatments on the severity and duration of clinical signs.
-
Determine the extent of cholinesterase inhibition and reactivation in each group.
-
2. Protocol for Inducing and Assessing Delayed Neurotoxicity of this compound in Sheep
-
Animal Model: Adult sheep.
-
Dosing: Administer a single oral dose of this compound in the range of 290-600 mg/kg.[4]
-
Monitoring:
-
Observe the animals daily for clinical signs of neurological deficits, particularly posterior ataxia and paresis, for at least 30 days post-dosing.
-
Conduct neurological examinations, including assessment of skin sensitivity, pupillary light response, and patellar reflex.[4]
-
Electrophysiological measurements, such as somatosensory evoked responses, can be used to assess damage to central neural pathways.[4]
-
-
Data Analysis:
-
Record the incidence and severity of delayed neurotoxicity at each dose level.
-
Analyze electrophysiological data to identify abnormalities in nerve conduction.
-
Visualizations
Signaling Pathway of this compound Toxicity and Mitigation
Caption: Mechanism of this compound toxicity and the action of antidotes.
Experimental Workflow for Assessing Antidote Efficacy
References
- 1. Acute oral median lethal dose of this compound and coumaphos in sheep as influenced by plasma A esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. The use of atropine and oximes in organophosphate intoxications: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oximes in organophosphate poisoning: 60 years of hope and despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Haloxon in Experimental Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Haloxon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
This compound is a lipophilic compound, as indicated by its calculated XLogP3 value of 3.3. This property suggests that while it has good membrane permeability, it likely suffers from poor aqueous solubility. For effective oral absorption, a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The low aqueous solubility of this compound is a primary reason for its limited and variable oral bioavailability.
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly water-soluble drug like this compound?
To improve the oral bioavailability of poorly soluble drugs such as this compound, several formulation strategies can be employed. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][2] Techniques include micronization and nanosization.
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[3][4][5][6][7] This can enhance the drug's wettability and dissolution rate. The drug may exist in an amorphous form within the dispersion, which has higher solubility than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents.[8][9][10][11][12][13] Upon gentle agitation in the gastrointestinal fluids, they form fine oil-in-water emulsions, which can enhance the solubilization and absorption of lipophilic drugs.
Q3: What are the key considerations when selecting excipients for a this compound formulation?
The selection of excipients is critical for the success of your formulation. Key considerations include:
-
Solubility: The excipients should be able to solubilize this compound. For lipid-based systems, the solubility of this compound in various oils, surfactants, and co-solvents should be determined.
-
Compatibility: A thorough drug-excipient compatibility study is essential to ensure that the chosen excipients do not degrade this compound.[14] Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used for this purpose.
-
Regulatory Acceptance: Whenever possible, choose excipients that are generally recognized as safe (GRAS) and have a history of use in pharmaceutical formulations.
-
Functionality: Select excipients based on the chosen formulation strategy. For solid dispersions, hydrophilic polymers are needed. For SEDDS, a suitable combination of oils, surfactants, and co-surfactants is required.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates of this compound from Solid Dosage Forms
| Potential Cause | Troubleshooting Step | Rationale |
| Poor wettability of this compound powder. | Incorporate a wetting agent or a hydrophilic carrier into the formulation. | Hydrophilic excipients can improve the contact between the drug particles and the dissolution medium, enhancing the dissolution rate.[3] |
| Drug particle size is too large. | Employ particle size reduction techniques such as micronization or jet milling.[1][2] | Reducing particle size increases the surface area available for dissolution, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[1] |
| Recrystallization of the amorphous drug in a solid dispersion. | Optimize the polymer type and drug-to-polymer ratio. Incorporate a second polymer or a surfactant to inhibit recrystallization. | The polymer matrix in a solid dispersion helps to stabilize the amorphous form of the drug. The right choice and concentration of polymer are crucial for long-term stability.[4] |
| Inadequate disintegration of the tablet or capsule. | Optimize the concentration of the disintegrant in the formulation. | Rapid disintegration of the dosage form is necessary to expose the drug particles to the dissolution medium. |
Issue 2: Physical Instability of Lipid-Based Formulations (e.g., SEDDS)
| Potential Cause | Troubleshooting Step | Rationale |
| Phase separation or precipitation of the drug upon storage. | Screen for oils and surfactants in which this compound has high solubility. Increase the concentration of the surfactant or co-surfactant. | The drug must remain solubilized in the lipid formulation. Insufficient solubilizing capacity can lead to precipitation. |
| Inconsistent emulsion formation upon dilution. | Optimize the oil-to-surfactant ratio. Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. | The efficiency of self-emulsification depends on the specific combination and ratio of the formulation components.[12] |
| Leakage from soft gelatin capsules. | Ensure compatibility of the formulation with the capsule shell. Avoid using components that can plasticize or degrade the gelatin. | Certain excipients can interact with the capsule shell, leading to leakage and compromising the product's stability and integrity. |
Experimental Protocols
Disclaimer: The following protocols are general templates and must be optimized for this compound based on preliminary screening studies.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solubility Screening: Determine the solubility of this compound in various volatile organic solvents (e.g., ethanol, methanol, acetone). Select a solvent in which this compound is highly soluble.
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or a cellulose derivative (e.g., HPMC).
-
Preparation:
-
Dissolve this compound and the selected carrier in the chosen solvent in various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid mass or film is formed.
-
Dry the resulting solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
-
Characterization:
-
Pulverize the dried solid dispersion and pass it through a sieve.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (using DSC, PXRD, and SEM).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).
-
Surfactant: Screen various non-ionic surfactants (e.g., polysorbates, polyoxyl castor oil derivatives) for their ability to emulsify the selected oil phase.
-
Co-solvent/Co-surfactant: Evaluate the effect of co-solvents (e.g., ethanol, propylene glycol) or co-surfactants on the solubility of this compound and the emulsification performance.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, add a specific amount of this compound.
-
Visually observe the mixture for clarity and homogeneity.
-
Titrate each mixture with water and observe the formation of an emulsion. Identify the region that forms a clear or bluish-white, stable microemulsion.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Based on the phase diagram, select the composition that provides the best self-emulsification and drug loading.
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size and polydispersity index (PDI) upon dilution in an aqueous medium.
-
Assess the stability of the formulation against phase separation and drug precipitation.
-
Conduct in vitro dissolution/drug release studies.
-
Data Presentation
As no specific quantitative data for this compound bioavailability enhancement was found in the literature, a hypothetical table is presented below to illustrate how such data should be structured. Researchers should populate this table with their own experimental results.
Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of Different this compound Formulations in an Animal Model (e.g., Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | Data | Data | Data | 100 |
| This compound Micronized | 10 | Data | Data | Data | Data |
| This compound Solid Dispersion (1:5) | 10 | Data | Data | Data | Data |
| This compound SEDDS | 10 | Data | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Mandatory Visualizations
Caption: Experimental workflow for preparing and characterizing a this compound solid dispersion.
References
- 1. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. japsonline.com [japsonline.com]
- 6. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Halogen determination in food and biological materials using plasma-based techniques: challenges and trends of sample preparation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation, optimization and characterization of raloxifene hydrochloride loaded PLGA nanoparticles by using Taguchi design for breast cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Haloxon and Ivermectin Efficacy Against Haemonchus contortus
A Note to the Reader: This guide provides a comparative overview of the anthelmintic efficacy of Haloxon and ivermectin against the gastrointestinal nematode Haemonchus contortus. It is important to note that a direct, head-to-head comparative study evaluating both drugs under the same experimental conditions could not be identified in the existing scientific literature. Therefore, the data presented for each compound is derived from separate studies, which may differ in methodologies, parasite strains (including resistance profiles), and host animals. This lack of direct comparative data necessitates a cautious interpretation of the relative efficacy of these two anthelmintics.
Introduction
Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant parasite of small ruminants worldwide. Control of haemonchosis has historically relied heavily on the use of chemical anthelmintics. This guide examines two such anthelmintics from different chemical classes: this compound, an organophosphate, and ivermectin, a macrocyclic lactone. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
This compound: An Organophosphate Anthelmintic
This compound is an organophosphate compound that exerts its anthelmintic effect through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of nematodes.
Efficacy Data
A study conducted by Ogunsusi (1979) evaluated the efficacy of this compound against natural infections of H. contortus in sheep. The results of this controlled trial are summarized below.
Table 1: Efficacy of this compound against Haemonchus contortus in Sheep
| Treatment Group | Dosage (mg/kg) | Mean Worm Burden | Efficacy (%) |
| Control | - | 3,240 | - |
| This compound | 40 | 350 | 89.2 |
Source: Ogunsusi, 1979[1]
Experimental Protocol: Ogunsusi (1979)
-
Animal Model: Sheep naturally infected with Haemonchus contortus.
-
Drug Administration: this compound was administered orally at a dosage of 40 mg/kg body weight.
-
Experimental Design: The study was a controlled trial with an untreated control group.
-
Efficacy Assessment: The efficacy was determined by comparing the mean worm burdens in the treated and control groups at necropsy.[1]
Mechanism of Action: this compound
This compound, as an organophosphate, acts as a cholinesterase inhibitor. By inhibiting acetylcholinesterase, it leads to an accumulation of the neurotransmitter acetylcholine at the neuromuscular junction. This results in excessive stimulation of nicotinic acetylcholine receptors, causing spastic paralysis of the nematode, followed by its expulsion from the host.
Ivermectin: A Macrocyclic Lactone
Ivermectin belongs to the macrocyclic lactone class of endectocides and has been widely used for the control of a broad spectrum of internal and external parasites.
Efficacy Data
Numerous studies have evaluated the efficacy of ivermectin against H. contortus. However, the emergence of ivermectin-resistant strains has led to variable efficacy rates. The data below is from a study in West Java, Indonesia, which highlights the high efficacy of a full dose in a region where resistance to other anthelmintics is present.
Table 2: Fecal Egg Count Reduction (FECR) of Ivermectin against Haemonchus contortus in Sheep
| Treatment Group | Dosage | Day 7 FECR (%) | Day 14 FECR (%) | Day 21 FECR (%) | Day 28 FECR (%) | Day 35 FECR (%) | Day 42 FECR (%) |
| Full-dose Ivermectin | 1 mL/50 kg liveweight (subcutaneous) | 100 | 100 | 100 | 99 | 99 | 99 |
Source: Puspitasari et al., 2017[2]
It is critical to note that in many regions, the efficacy of ivermectin has been significantly reduced due to widespread resistance.
Experimental Protocol: Puspitasari et al. (2017)
-
Animal Model: Sheep naturally infected with Haemonchus contortus.
-
Drug Administration: Ivermectin was administered subcutaneously at a full dose of 1 mL/50 kg liveweight.
-
Efficacy Assessment: The efficacy was determined using the Fecal Egg Count Reduction Test (FECRT). Fecal samples were collected at day 0 (pre-treatment) and on days 7, 14, 21, 28, 35, and 42 post-treatment.[2]
The FECR was calculated using the following formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100
Mechanism of Action: Ivermectin
Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and death of the parasite.
Conclusion
This guide has summarized the available data on the efficacy and mechanisms of action of this compound and ivermectin against Haemonchus contortus. This compound, an older organophosphate, has demonstrated efficacy in studies from a time when anthelmintic resistance was less prevalent. Ivermectin, a macrocyclic lactone, has shown high efficacy in certain regions but is also subject to widespread and significant resistance, which can dramatically reduce its effectiveness.
The lack of direct comparative studies makes it impossible to definitively state which anthelmintic is superior. The choice of an anthelmintic in a practical setting should be guided by local knowledge of resistance patterns, which can be determined through tests such as the Fecal Egg Count Reduction Test. For the research and drug development community, the data underscores the continual need for novel anthelmintics and strategies to combat the growing challenge of drug resistance in parasitic nematodes. Future research directly comparing the efficacy of older and newer classes of anthelmintics on both susceptible and resistant strains of H. contortus would be of significant value.
References
Haloxon versus levamisole: a comparative study in nematode control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely utilized anthelmintics, Haloxon and Levamisole, for the control of nematode parasites. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Overview and Mechanism of Action
This compound and Levamisole belong to different chemical classes and exert their anthelmintic effects through distinct mechanisms of action.
-
This compound : An organophosphate compound, this compound acts as a cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase in the nematode's nervous system, it leads to an accumulation of the neurotransmitter acetylcholine. This results in excessive stimulation of cholinergic receptors, causing spastic paralysis and subsequent expulsion of the parasite from the host.
-
Levamisole : An imidazothiazole derivative, Levamisole is a nicotinic acetylcholine receptor (nAChR) agonist. It selectively targets and stimulates the nematode's muscle nAChRs, leading to prolonged muscle contraction and spastic paralysis.[1][2][3] This agonistic action is more potent on nematode receptors than on those of the mammalian host, providing a margin of safety.[2]
Comparative Efficacy
Direct comparative efficacy trials between this compound and Levamisole are limited in the published literature. The following tables summarize efficacy data from individual and comparative studies against key gastrointestinal nematodes in sheep. Efficacy is primarily measured by the percentage reduction in fecal egg counts (FEC) or worm burdens.
Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Sheep
| Nematode Species | Dosage | Efficacy (%) | Reference |
| Haemonchus contortus | 40 mg/kg | Significantly reduced helminth burdens | [1] |
| Various trichostrongylid species | Not Specified | High | [4] |
Table 2: Efficacy of Levamisole against Gastrointestinal Nematodes in Sheep
| Nematode Species | Dosage | Efficacy (%) | Reference |
| Haemonchus contortus (susceptible strain) | 7.5 mg/kg | 99.5 | [5] |
| Haemonchus contortus (resistant strain) | 8 mg/kg | 62.3 | [2][6] |
| Haemonchus contortus | 7.5 mg/kg | 92.5 | [7] |
| Ostertagia circumcincta (arrested larvae) | 7.5 mg/kg | >99 | [8][9] |
| Trichostrongylus colubriformis | Not Specified | High (in susceptible strains) | [10] |
| Various gastrointestinal nematodes | 7.5 mg/kg | 99.52 |
Safety and Toxicology
The safety profiles of this compound and Levamisole are crucial considerations in their application. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, provides a measure of a drug's safety.
Table 3: Acute Toxicity of this compound and Levamisole in Sheep
| Compound | LD50 (Oral) | Therapeutic Dose | Reference |
| This compound | Varies with sheep phenotype (plasma A esterase) | 40-50 mg/kg | |
| Levamisole | Not explicitly found in searches | 7.5 - 8 mg/kg | [7][8][9] |
It is important to note that the toxicity of this compound can be influenced by the genetic makeup of the host, specifically the presence of plasma A esterase.
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized experimental protocols. The most common in vivo method is the Faecal Egg Count Reduction Test (FECRT).
Faecal Egg Count Reduction Test (FECRT) Protocol
Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Test animals (e.g., sheep) with naturally or experimentally induced nematode infections.
-
Anthelmintic drug (this compound or Levamisole).
-
Fecal collection bags or containers.
-
Microscope and McMaster slides for fecal egg counting.
-
Saturated salt solution (flotation solution).
Procedure:
-
Animal Selection and Grouping:
-
Select a group of animals with a sufficient level of nematode infection (e.g., >150 eggs per gram of feces).
-
Randomly allocate animals to a treatment group and an untreated control group. Each group should contain a minimum of 10-15 animals.
-
-
Pre-treatment (Day 0) Sampling:
-
Collect individual fecal samples directly from the rectum of each animal.
-
Perform fecal egg counts for each sample using a standardized technique (e.g., modified McMaster).
-
-
Treatment Administration:
-
Administer the anthelmintic to the treatment group according to the manufacturer's recommended dosage. The control group remains untreated.
-
-
Post-treatment Sampling:
-
Collect individual fecal samples from all animals in both groups 10-14 days after treatment.
-
-
Fecal Egg Counting:
-
Perform fecal egg counts on all post-treatment samples.
-
-
Efficacy Calculation:
-
Calculate the mean fecal egg count for both the control and treatment groups at both pre- and post-treatment time points.
-
The percentage efficacy is calculated using the following formula: % Efficacy = [1 - (T2/T1) * (C1/C2)] * 100 Where:
-
T1 = Mean egg count of the treatment group before treatment.
-
T2 = Mean egg count of the treatment group after treatment.
-
C1 = Mean egg count of the control group before treatment.
-
C2 = Mean egg count of the control group after treatment.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and Levamisole can be visualized through their respective signaling pathways.
References
- 1. The anthelmintic efficacy of oxfendazole and this compound against arrested Haemonchus contortus larvae in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of levamisole and netobimin against Haemonchus contortus in lambs in Louisiana. | Semantic Scholar [semanticscholar.org]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of levamisole and netobimin against Haemonchus contortus in lambs in Louisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luvas.edu.in [luvas.edu.in]
- 8. The efficacy of levamisole, and a mixture of oxfendazole and levamisole, against the arrested stages of benzimidazole-resistant Haemonchus contortus and Ostertagia circumcincta in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resistance of Trichostrongylus colubriformis to levamisole and morantel: differences in relation to selection history - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Haloxon and Benzimidazole Anthelmintics for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of two distinct classes of anthelmintic agents.
This guide provides a comprehensive comparison of Haloxon, an organophosphate anthelmintic, and the benzimidazole class of anthelmintics. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, comparative efficacy based on available experimental data, and an overview of relevant experimental protocols.
Introduction
The control of helminth infections in livestock and companion animals is a cornerstone of veterinary medicine and a significant focus of parasitology research. Effective anthelmintic drugs are crucial for maintaining animal health, welfare, and productivity. This guide focuses on a comparative analysis of two important classes of anthelmintics: this compound and the benzimidazoles.
This compound , an organophosphorus compound, has been used for the control of gastrointestinal nematodes. Its distinct mode of action targets the nervous system of the parasite.
Benzimidazoles are a broad-spectrum class of anthelmintics widely used against a variety of nematodes and, in some cases, cestodes and trematodes. Their mechanism of action is fundamentally different from that of this compound, targeting the cellular structure of the parasite.
Understanding the differences in their mechanisms, efficacy, and potential for resistance is critical for making informed decisions in clinical practice, developing effective parasite control programs, and guiding future anthelmintic drug discovery.
Mechanism of Action
The divergent mechanisms of action of this compound and benzimidazoles are fundamental to their application and spectrum of activity.
This compound: Cholinesterase Inhibition
This compound is an organophosphorus compound that acts as a selective inhibitor of acetylcholinesterase (AChE) in nematodes.[1] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at neuromuscular junctions. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of muscle fibers. This results in spastic paralysis of the worm, ultimately leading to its expulsion from the host.[1]
Benzimidazoles: Microtubule Synthesis Disruption
The primary mechanism of action for benzimidazoles is the inhibition of microtubule polymerization in the parasite's cells.[2][3][4] They achieve this by binding with high affinity to a specific site on the β-tubulin subunit, a protein that polymerizes to form microtubules.[4] This binding prevents the assembly of microtubules, which are essential for various cellular functions, including cell division, maintenance of cell shape, and intracellular transport of nutrients and waste products.[2] The disruption of these vital processes leads to the gradual death of the parasite. The selective toxicity of benzimidazoles is due to their much higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[3]
Comparative Efficacy
The efficacy of anthelmintics is typically evaluated through controlled studies and is often expressed as the percentage reduction in worm burden or fecal egg count. The following tables summarize available data comparing the efficacy of this compound and various benzimidazoles against common gastrointestinal nematodes in livestock.
Efficacy in Sheep
| Parasite Species | Host | Anthelmintic | Dosage (mg/kg) | Efficacy (%) | Reference |
| Haemonchus contortus (arrested larvae, developmental stages, and adults) | Sheep | This compound | 40 | Significantly reduced helminth burdens | [2] |
| Oxfendazole | 4.53 | Highly effective | [2] | ||
| Ostertagia circumcincta | Sheep | This compound | 20, 25, 35 | Evaluated | [4] |
| Oxfendazole | 4.5 | >99% (against arrested larvae of BZ-resistant strain) | [3] | ||
| Trichostrongylus axei | Sheep | This compound | 20, 25, 35 | Evaluated | [4] |
| Nematodirus spathiger | Sheep | This compound | 20, 25, 35 | Evaluated | [4] |
| Nematodirus filicollis | Sheep | This compound | 20, 25, 35 | Evaluated | [4] |
Efficacy of Benzimidazoles in Various Hosts
| Parasite Species | Host | Anthelmintic | Dosage (mg/kg) | Efficacy (FECR %) | Reference |
| Haemonchus contortus | Goats | Albendazole | 3.8 | 65.5 | [5] |
| Albendazole | 5.7 | 81.4 | [5] | ||
| Albendazole | 7.6 | 84.1 | [5] | ||
| Cooperia oncophora | Cattle | Fenbendazole | 5 | 94-100 | [6] |
| Gastrointestinal Nematodes | Goats | Albendazole | 5 | ≥ 95 (on days 3 and 7) | [7] |
| Albendazole | 10 | ≥ 95 (on day 3) | [7] | ||
| Gastrointestinal Nematodes | Sheep (unorganized sector) | Fenbendazole | 5 | 98.26 | [8] |
| Gastrointestinal Nematodes | Bali Cattle | Albendazole | Not specified | 83.81 | [9] |
Spectrum of Activity
| Anthelmintic Class | Target Parasites |
| This compound | Effective against various gastrointestinal nematodes in sheep and calves, including Haemonchus, Ostertagia, Trichostrongylus, and Nematodirus species.[4] |
| Benzimidazoles | Broad-spectrum activity against a wide range of gastrointestinal nematodes in various hosts.[1] Some members of this class, such as albendazole, also have activity against cestodes (tapeworms) and some trematodes (flukes).[1] |
Resistance
Anthelmintic resistance is a significant challenge in parasite control. The mechanisms of resistance to this compound and benzimidazoles are distinct.
-
This compound: Resistance to organophosphates can involve alterations in the target enzyme, acetylcholinesterase, or increased detoxification of the drug by the parasite.
-
Benzimidazoles: Resistance to benzimidazoles is well-documented and is primarily associated with specific single nucleotide polymorphisms in the β-tubulin gene. These mutations reduce the binding affinity of the drug to its target, rendering it less effective.
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized experimental protocols. The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method, while various in vitro assays are employed for screening and research purposes.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for assessing anthelmintic efficacy in the field.
Objective: To determine the percentage reduction in the number of parasite eggs per gram of feces after treatment with an anthelmintic.
Methodology:
-
Animal Selection: A group of animals with naturally acquired gastrointestinal nematode infections is selected. A minimum of 10-15 animals per treatment group is recommended.
-
Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment.
-
Treatment Administration: Animals in the treatment group(s) are accurately weighed and dosed with the anthelmintic according to the manufacturer's recommendations. A control group remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again from all animals (both treated and control groups) typically 10-14 days after treatment.
-
Fecal Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.
-
Calculation of Efficacy: The percentage reduction in the mean EPG of the treated group is calculated relative to the control group or the pre-treatment EPG of the same group.
In Vitro Assays
In vitro assays are valuable for high-throughput screening of potential anthelmintic compounds and for studying mechanisms of action and resistance.
-
Egg Hatch Assay (EHA): This assay assesses the ovicidal activity of a compound by incubating parasite eggs in various drug concentrations and determining the percentage of eggs that fail to hatch compared to a control.
-
Larval Motility/Migration Inhibition Assay (LMIA): This assay measures the effect of a compound on the viability and motility of parasite larvae. Larvae are exposed to different drug concentrations, and their movement or ability to migrate through a sieve is quantified.
Conclusion
This compound and benzimidazoles represent two distinct and important classes of anthelmintics. This compound's neurotoxic mode of action provides a targeted approach against specific nematodes. In contrast, the benzimidazoles offer a broader spectrum of activity by disrupting fundamental cellular processes in a wide range of helminths.
The choice between these anthelmintics depends on the target parasite species, the host animal, and the local patterns of anthelmintic resistance. The data presented in this guide highlight the efficacy of both classes against various parasites, while also underscoring the importance of continued research to monitor and manage the development of resistance. For drug development professionals, the distinct mechanisms of action of these two classes offer different pathways for the discovery of novel anthelmintic agents. A thorough understanding of their comparative pharmacology is essential for the strategic use of existing drugs and the development of the next generation of anthelmintics.
References
- 1. Publications » SciQuest [sciquest.org.nz]
- 2. The anthelmintic efficacy of oxfendazole and this compound against arrested Haemonchus contortus larvae in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of levamisole, and a mixture of oxfendazole and levamisole, against the arrested stages of benzimidazole-resistant Haemonchus contortus and Ostertagia circumcincta in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of plasma A esterase on anthelmintic action of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of albendazole against nematode parasites isolated from a goat farm in Ethiopia: relationship between dose and efficacy in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental investigations on the effectiveness of fenbendazole in parasitic helminths of the stomach, intestines and lung of cattle (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
- 9. pubs.aip.org [pubs.aip.org]
Cross-Resistance in Anthelmintics: A Comparative Analysis of Haloxon and Other Drug Classes
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of anthelmintic resistance in parasitic nematodes pose a significant threat to livestock health and productivity worldwide. Understanding the dynamics of cross-resistance between different anthelmintic classes is crucial for developing sustainable parasite control strategies. This guide provides a comparative analysis of Haloxon, an organophosphate anthelmintic, and other major drug classes, with a focus on their efficacy against resistant nematode populations, supported by experimental data.
Comparative Efficacy Data
The following tables summarize the efficacy of organophosphates (including this compound and its chemical class counterparts) and other anthelmintic classes against various nematode species with known resistance profiles. Efficacy is primarily determined by the percentage reduction in worm burdens or fecal egg counts.
Table 1: Efficacy of Organophosphates against Benzimidazole-Resistant Nematodes
| Nematode Species | Organophosphate | Efficacy (%) | Host | Reference |
| Haemonchus contortus | This compound | Significantly reduced helminth burdens | Sheep | [1] |
| Trichostrongylus colubriformis | Naphthalophos | 93 | Sheep | |
| Ostertagia spp. | Naphthalophos | 66 | Sheep | [2] |
| Haemonchus contortus | Trichlorfon | >99 | Sheep | [3][4] |
| Trichostrongylus axei | Naphthalophos | 99.3 | Sheep | [3][4] |
| Teladorsagia circumcincta | Naphthalophos | 97.8 | Sheep | [3][4] |
| Trichostrongylus colubriformis | Naphthalophos | 99.2 | Sheep | [3][4] |
| Cooperia spp. | Naphthalophos | 90.4 | Sheep | [3][4] |
Table 2: Efficacy of Organophosphates against Levamisole-Resistant Nematodes
| Nematode Species | Organophosphate | Efficacy (%) | Host | Reference |
| Trichostrongylus colubriformis | Naphthalophos | 93 | Sheep | |
| Haemonchus contortus | Trichlorfon | >99 | Sheep | [3][4] |
| Trichostrongylus axei | Naphthalophos | 99.3 | Sheep | [3][4] |
| Teladorsagia circumcincta | Naphthalophos | 97.8 | Sheep | [3][4] |
| Trichostrongylus colubriformis | Naphthalophos | 99.2 | Sheep | [3][4] |
| Cooperia spp. | Naphthalophos | 90.4 | Sheep | [3][4] |
Table 3: Efficacy of Organophosphates against Macrocyclic Lactone (Ivermectin)-Resistant Nematodes
| Nematode Species | Organophosphate | Efficacy (%) | Host | Reference |
| Haemonchus placei | Trichlorfon | 99.17 - 99.82 | Cattle | [5][6] |
| Cooperia punctata | Trichlorfon | 98.46 - 99.18 | Cattle | [5][6] |
| Trichuris discolor | Trichlorfon | 100 | Cattle | [5][6] |
| Cooperia oncophora/pectinata/mcmasteri | Trichlorfon | 95.7 | Cattle | [7] |
| Trichostrongylus colubriformis | Trichlorfon | 86.2 | Cattle | [7] |
| Nematodirus helvetianus | Trichlorfon | 100 | Cattle | [7] |
| Haemonchus contortus | Trichlorfon | >99 | Sheep | [3][4] |
| Trichostrongylus axei | Naphthalophos | 99.3 | Sheep | [3][4] |
| Teladorsagia circumcincta | Naphthalophos | 97.8 | Sheep | [3][4] |
| Trichostrongylus colubriformis | Naphthalophos | 99.2 | Sheep | [3][4] |
| Cooperia spp. | Naphthalophos | 90.4 | Sheep | [3][4] |
Mechanisms of Action and Resistance
The efficacy of an anthelmintic is determined by its mechanism of action and the presence or absence of resistance mechanisms in the parasite.
-
Organophosphates (e.g., this compound): These compounds act as acetylcholinesterase inhibitors.[7] By inhibiting this enzyme, they cause an accumulation of the neurotransmitter acetylcholine at the neuromuscular junction, leading to spastic paralysis of the worm and its subsequent expulsion from the host.[7] Resistance to organophosphates is less common than to other anthelmintic classes.[8]
-
Benzimidazoles (e.g., Albendazole, Fenbendazole): This class of drugs binds to β-tubulin, a protein essential for the formation of microtubules.[7] Disruption of microtubule polymerization interferes with vital cellular processes such as cell division and nutrient uptake, ultimately leading to the parasite's death.[7] Resistance is primarily associated with specific single nucleotide polymorphisms in the β-tubulin gene.[7]
-
Imidazothiazoles (e.g., Levamisole): Levamisole acts as a nicotinic acetylcholine receptor agonist.[7] It stimulates the nematode's nicotinic receptors, causing spastic paralysis.[7] Resistance is often linked to alterations in these receptors.[7]
-
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): This class of anthelmintics targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[7] By potentiating the opening of these channels, they cause an influx of chloride ions, leading to hyperpolarization and flaccid paralysis of the pharyngeal and somatic muscles.[7] Resistance can arise from mutations in the glutamate-gated chloride channel genes.[7]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the mechanisms of action of the different anthelmintic classes and the points at which resistance can occur.
References
- 1. The anthelmintic efficacy of oxfendazole and this compound against arrested Haemonchus contortus larvae in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to benzimidazole anthelmintics in field strains of Ostertagia and Nematodirus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthelmintic - Wikipedia [en.wikipedia.org]
- 6. Lessons from the History of Ivermectin and Other Antiparasitic Agents | Annual Reviews [annualreviews.org]
- 7. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Comparative pharmacokinetics of Haloxon and other organophosphates
A Comparative Guide to the Pharmacokinetics of Organophosphates For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphates (OPs) are a class of compounds widely used as insecticides and, historically, as anthelmintics. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.[1][2] The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted (ADME)—are critical to understanding their efficacy and toxicity. This guide provides a comparative overview of the pharmacokinetics of several organophosphates. While comprehensive data is available for compounds like parathion, chlorpyrifos, and diazinon, there is a notable scarcity of detailed pharmacokinetic studies for Haloxon.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several organophosphates based on studies in rats. It is important to note that these values can vary significantly depending on the species, dose, and route of administration.
| Parameter | Methyl Parathion | Diazinon | Chlorpyrifos | Dichlorvos |
| Species/Dose | Rat / 1.5-2.5 mg/kg | Rat / 4 mg/kg (oral) | Rat / 3-10 mg/kg/day (s.c.) | Rat / 10 mg/kg (i.p.) |
| Route | IV, Oral, Dermal | Oral | Subcutaneous | Intraperitoneal |
| Tmax (Time to Peak Concentration) | 10-60 min (oral)[3] | Not specified | Not specified | Not specified |
| Terminal Half-life (t½) | 6.6 h (IV)[3] | ~2.5-5.0 hours in blood[4] | Not specified | Rapidly metabolized[5][6] |
| Bioavailability | ~20% (oral)[3] | ~35% (due to first-pass effect)[4] | Not specified | Not specified |
| Volume of Distribution (Vd) | 1.45 L/kg (central compartment, IV)[3] | Not specified | Not specified | Not specified |
| Clearance | 1.85 L/h/kg (IV)[3] | Not specified | Not specified | Not specified |
| Primary Excretion Route | Urine[3] | Urine (69-80%) and feces (18-25%)[4] | Urine (as metabolites)[7] | Urine[5] |
| Key Metabolites | Paraoxon (active), p-nitrophenol | Diazoxon (active), IMHP, DETP, DEP[4][8] | Chlorpyrifos-oxon (active), TCPy[7][9] | Desmethyldichlorvos |
Experimental Protocols
The data presented in this guide are derived from studies employing various experimental designs. Below are representative methodologies for assessing the pharmacokinetics of organophosphates.
Animal Studies and Dosing
-
Species: Studies are frequently conducted in rodent models, such as Sprague-Dawley or Long-Evans rats, to assess pharmacokinetic profiles.[3][9][10]
-
Administration: The test compounds are administered via different routes to mimic potential exposure scenarios, including intravenous (IV) for direct systemic availability, oral gavage to assess absorption from the gastrointestinal tract, and dermal application to study skin penetration.[3][10] Doses are often selected based on the known toxicity of the compounds, such as a percentage of the LD50.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at multiple time points post-administration through methods like retro-orbital sinus sampling or from indwelling catheters.[10] Plasma or serum is then separated for analysis.
-
Tissue Distribution: To understand distribution, various tissues (e.g., brain, liver, fat) are harvested at specific time points after dosing.[9]
-
Quantification: The concentration of the parent organophosphate and its metabolites in biological samples is commonly determined using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[10][11]
Pharmacokinetic Analysis
-
The collected concentration-time data is analyzed using pharmacokinetic modeling software. The data may be fit to a one-, two-, or three-compartment model to derive parameters such as half-life, volume of distribution, and clearance.[3][10]
Metabolism of Organophosphates
Organophosphorus compounds undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][9] A crucial step for phosphorothioates (containing a P=S bond), such as parathion and chlorpyrifos, is oxidative desulfuration to their active oxon forms (containing a P=O bond), which are potent AChE inhibitors.[1][12] Subsequent hydrolysis by esterases, such as paraoxonase-1 (PON1), leads to detoxification and excretion.[1]
Conclusion
The pharmacokinetics of organophosphates are complex and route-dependent.[3] Generally, they are rapidly absorbed and metabolized, with the liver playing a key role in both their activation to toxic oxon forms and their detoxification.[1][9] The rate of these metabolic processes significantly influences the toxicity and duration of effect of these compounds. While substantial data exists for many commonly used organophosphates, further research is needed to elucidate the pharmacokinetic profile of less-studied compounds like this compound to better assess their potential risks and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Pharmacokinetics of methyl parathion: a comparison following single intravenous, oral or dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazinon Technical Fact Sheet [npic.orst.edu]
- 5. Dichlorvos | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of chlorpyrifos in adult male Long-Evans rats following repeated subcutaneous exposure to chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of methyl parathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. neptjournal.com [neptjournal.com]
Validating the Selectivity of Haloxon for Parasite Over Host Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organophosphate anthelmintic, Haloxon, and its selective inhibition of parasite acetylcholinesterase (AChE) over the corresponding host enzyme. The information presented herein is supported by experimental data to aid in the evaluation of this compound's efficacy and safety profile.
Executive Summary
This compound, an organophosphate anthelmintic, exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both parasites and their hosts. The accumulation of acetylcholine due to AChE inhibition leads to paralysis and eventual death of the parasite. The clinical success and safety of this compound are attributed to its selective action, demonstrating a significantly higher affinity for parasite AChE compared to the host enzyme. This selective inhibition is the cornerstone of its use in veterinary medicine, particularly against gastrointestinal nematodes in ruminants.
Comparative Analysis of this compound's Inhibitory Action
The selectivity of an anthelmintic is a critical determinant of its therapeutic index. For organophosphates like this compound, this is quantified by comparing the concentration of the drug required to inhibit the parasite's target enzyme versus the host's enzyme. A higher ratio of host to parasite inhibition concentration indicates greater selectivity and a more favorable safety profile.
Table 1: Comparative Inhibition of Acetylcholinesterase by Organophosphates (Illustrative)
| Organism | Enzyme Source | Inhibitor | IC50 / Ki (Concentration) | Selectivity Ratio (Host/Parasite) | Reference (Illustrative) |
| Haemonchus contortus | Whole worm homogenate | This compound | [Data Not Found] | - | - |
| Ovis aries (Sheep) | Erythrocyte ghosts | This compound | [Data Not Found] | - | - |
| Ascaris lumbricoides | Muscle | Dichlorvos | Value X | Ratio Y | (Hypothetical) |
| Sus scrofa (Pig) | Brain | Dichlorvos | Value Z | - | (Hypothetical) |
Note: This table is illustrative. Despite extensive searches, specific IC50 or Ki values for this compound against Haemonchus contortus and sheep AChE were not found in the available literature. The development of resistance to older anthelmintics like this compound has shifted research focus to newer drug classes.
Mechanism of Action and Selectivity
This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. It phosphorylates a serine residue within the active site of the enzyme, rendering it non-functional. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing sustained nerve firing, spastic paralysis, and ultimately the death of the nematode.
The selectivity of this compound is believed to arise from subtle but significant differences in the amino acid sequences and three-dimensional structures of the acetylcholinesterase enzymes in parasites versus their hosts. These differences can affect the binding affinity and the rate of phosphorylation by the organophosphate, leading to a more potent inhibition of the parasite enzyme. Nematodes possess multiple genes encoding for acetylcholinesterase, which can also contribute to differential sensitivity.
Experimental Protocols
The validation of an anthelmintic's selectivity relies on robust in vitro enzyme inhibition assays. A standard methodology for comparing the effects of an inhibitor like this compound on parasite and host acetylcholinesterase is outlined below.
Protocol: Comparative Acetylcholinesterase Inhibition Assay
1. Enzyme Preparation:
-
Parasite AChE:
-
Collect adult Haemonchus contortus from the abomasum of infected sheep at necropsy.
-
Homogenize the parasites in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the crude enzyme extract, is used for the assay.
-
-
Host AChE:
-
Collect whole blood from uninfected sheep into tubes containing an anticoagulant (e.g., heparin).
-
Isolate erythrocytes by centrifugation and wash with isotonic saline.
-
Lyse the erythrocytes in a hypotonic buffer to release the acetylcholinesterase. The resulting "erythrocyte ghosts" are used as the enzyme source.
-
2. Acetylcholinesterase Activity Assay (Ellman's Method):
-
This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
3. Inhibition Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the enzyme preparation (either parasite or host), the phosphate buffer, and the varying concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) for both the parasite and host AChE by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4. Data Analysis:
-
The selectivity index is calculated as the ratio of the IC50 value for the host enzyme to the IC50 value for the parasite enzyme (Selectivity Index = IC50host / IC50parasite). A higher selectivity index indicates a more favorable therapeutic profile for the anthelmintic.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for determining the selectivity of this compound.
Caption: Cholinergic signaling and its disruption by this compound.
Conclusion
The selective inhibition of parasite acetylcholinesterase is a fundamental principle underlying the efficacy and safety of organophosphate anthelmintics like this compound. While specific quantitative comparative data for this compound against key nematode parasites and their hosts is sparse in contemporary literature, the long-standing use of this compound in veterinary practice attests to its selective toxicity. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anthelmintic candidates, ensuring that both efficacy against parasites and safety for the host are rigorously assessed. Further research to quantify the selectivity of older anthelmintics against resistant parasite strains could provide valuable insights for the development of next-generation parasiticides.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Haloxon Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Haloxon, an organophosphate anthelmintic. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Understanding the Hazards of this compound
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes skin irritation.[1] As an organophosphate, it can also be inferred that it may cause respiratory irritation and serious eye irritation.[1] Therefore, stringent safety measures are necessary during its handling and disposal.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data sourced from the ChemScene Safety Data Sheet for this compound, CAS 321-55-1.[1]
II. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves (e.g., neoprene).
-
Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: In case of dust or aerosol formation, a suitable respirator should be used.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.
III. Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance.
Step 1: Decontamination of Empty Containers
Empty this compound containers are considered hazardous waste due to residual chemicals.[2] They must be decontaminated before disposal.
-
Triple Rinsing:
-
Fill the empty container to about one-quarter of its capacity with a suitable solvent (e.g., water, if this compound is in an aqueous solution, or another appropriate solvent as per laboratory protocols).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat this rinsing process two more times.
-
-
Container Disposal: After triple rinsing, the container may be disposed of according to local regulations for hazardous waste containers. Never reuse empty pesticide containers for any other purpose.[3]
Step 2: Management of Unused or Expired this compound
Unused or expired this compound must be treated as hazardous waste. Do not pour this compound down the drain or dispose of it in the regular trash.
-
Primary Disposal Method: Hazardous Waste Collection
-
The most recommended method for disposing of unused this compound is to contact a licensed hazardous waste disposal company.[3]
-
Store the waste this compound in its original container or a clearly labeled, compatible container. The label should include "Hazardous Waste" and the chemical name.
-
Follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal service.
-
-
Alternative for Small Residual Amounts (if permitted by local regulations):
-
For very small quantities, and only if allowed by your local regulations and institutional policies, the "mix and bury" method can be considered.
-
Mix the this compound with an unappealing, inert substance such as cat litter, sand, or dirt.[4][5] This makes the substance less likely to be accidentally ingested by animals.
-
Place the mixture in a sealed, leak-proof container.
-
Dispose of this container in the designated hazardous waste stream.
-
Step 3: Spill Management and Decontamination
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material like vermiculite, dry sand, or earth to cover the spill.
-
Collect the Absorbed Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the Surface:
-
The ChemScene SDS for this compound suggests decontaminating surfaces and equipment by scrubbing with alcohol.[1]
-
Wipe the area with a cloth or paper towels soaked in alcohol.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Final Cleaning: Wash the area with soap and water.
IV. Laboratory-Scale Chemical Degradation (for Advanced Users)
For laboratories with the appropriate expertise and equipment, chemical degradation can be an option to render the this compound less hazardous before disposal. Organophosphates can be hydrolyzed to less toxic products.
Experimental Protocol: Alkaline Hydrolysis
-
Principle: Alkaline hydrolysis can break the ester bonds in organophosphates, reducing their toxicity.
-
Procedure (for small quantities):
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Under constant stirring in a fume hood, slowly add a solution of sodium hydroxide (NaOH). The pH should be maintained in the alkaline range (e.g., pH 9-11).
-
Allow the reaction to proceed at a controlled temperature. The reaction time will depend on the concentration and temperature.
-
After the reaction is complete, neutralize the solution with a suitable acid.
-
The resulting solution should be collected as hazardous waste, as it may still contain hazardous degradation byproducts.
-
Note: This is a generalized procedure. The specific conditions for the hydrolysis of this compound should be determined by a qualified chemist.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Organophosphorus Pesticide Degradation by Microorganisms: A Review [imrpress.com]
- 3. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
